3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWJLDTMGYWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631002 | |
| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178546-34-4 | |
| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS No: 178546-34-4). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this versatile chemical intermediate.
Core Chemical Properties
This compound is a halogenated aromatic aldehyde. Its structure, featuring bromo, fluoro, and hydroxyl groups on a benzaldehyde core, makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a key precursor in the synthesis of more complex molecules, particularly Schiff base ligands. These ligands can be complexed with various metal ions to form compounds with potential applications in medicinal chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 178546-34-4 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [2] |
| Molecular Weight | 219.01 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available |
Spectroscopic Data
While publicly accessible, detailed spectroscopic data for this compound is limited, several chemical suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[4] For reference, the spectral properties of the isomeric compound, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, are available and show characteristic peaks for a substituted aromatic aldehyde.[5]
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the formylation of 2-bromo-4-fluorophenol.
Experimental Protocol: Synthesis via the Duff Reaction
A plausible synthetic route is a modified Duff reaction using hexamethylenetetramine in trifluoroacetic acid. The following is a generalized protocol based on this reaction type for aromatic aldehydes.
Materials:
-
2-Bromo-4-fluorophenol
-
Hexamethylenetetramine
-
Trifluoroacetic acid
-
Sulfuric acid (50%)
-
Ethyl acetate
-
1N Hydrochloric acid
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-bromo-4-fluorophenol (1 equivalent) in trifluoroacetic acid is prepared at room temperature.
-
Hexamethylenetetramine (2 equivalents) is slowly added to the solution.
-
The reaction mixture is heated to reflux for approximately 18 hours.
-
After cooling to room temperature, water and 50% sulfuric acid are added.
-
The mixture is stirred for 3 hours at room temperature to hydrolyze the intermediate.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are washed with 1N HCl and water, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Diagram 1: Synthetic Pathway of this compound
Caption: A generalized synthetic workflow for the preparation of the target compound.
Chemical Reactivity and Formation of Schiff Bases
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reactivity is central to its utility as a chemical intermediate.
Diagram 2: General Reaction for Schiff Base Formation
Caption: Condensation reaction leading to Schiff base synthesis.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its derivatives, particularly Schiff bases, are of significant interest in medicinal chemistry. Schiff bases derived from salicylaldehydes are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Some studies on Schiff bases derived from 2-hydroxybenzaldehyde suggest that they can induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] Although this has not been specifically demonstrated for derivatives of this compound, the MAPK pathway represents a potential area of investigation for such compounds.
Diagram 3: Potential Biological Investigation Workflow
Caption: A logical flow for exploring the therapeutic potential of derivatives.
Safety and Handling
This compound is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P271, P280.[1]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed public data on its physical and biological properties are scarce, its established role as a precursor to Schiff bases provides a clear direction for future research. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation, particularly in the context of pathways like MAPK, is warranted.
References
- 1. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 3-BROMO-5-FLUORO-2-HYDROXYBENZALDEHYDE_178546-34-4_Hairui Chemical [hairuichem.com]
- 3. echemi.com [echemi.com]
- 4. 178546-34-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Researchers
CAS Number: 178546-34-4
This technical guide provides an in-depth overview of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of interest to researchers in medicinal chemistry, organic synthesis, and materials science. This document outlines its physicochemical properties, plausible synthetic routes, and potential biological applications, drawing on data from closely related analogs where specific information for the title compound is unavailable.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, its properties can be estimated based on its structure and data from analogous compounds. It is a solid at ambient temperature.
Table 1: Physicochemical Data of this compound and Related Analogs
| Property | This compound | 3-Fluoro-2-hydroxybenzaldehyde | 5-Fluorosalicylaldehyde | 3-Bromo-5-chloro-2-hydroxybenzaldehyde |
| CAS Number | 178546-34-4 | 394-50-3 | 347-54-6 | 19652-32-5 |
| Molecular Formula | C₇H₄BrFO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₄BrClO₂ |
| Molecular Weight | 219.01 g/mol | 140.11 g/mol | 154.12 g/mol | 235.46 g/mol |
| Appearance | Solid | White to off-white powder[1] | Not specified | Not specified |
| Melting Point | No data available[2] | 68-70 °C[1] | 82-85 °C | 81.5-90.5 °C |
| Boiling Point | No data available[2] | Not specified | 177-179 °C | Not specified |
| Solubility | No data available | No data available | No data available | No data available |
| IUPAC Name | This compound | 3-fluoro-2-hydroxybenzaldehyde[1] | 5-fluoro-2-hydroxybenzaldehyde | 3-bromo-5-chloro-2-hydroxybenzaldehyde |
| InChI Key | LRRWJLDTMGYWFO-UHFFFAOYSA-N | Not specified | FDUBQNUDZOGOFE-UHFFFAOYSA-N | KNOYZLVIXXBBIB-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Proposed Synthesis Route: Electrophilic Bromination of 5-Fluoro-2-hydroxybenzaldehyde
This proposed method is adapted from the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde.[3]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve 1 equivalent of 5-fluoro-2-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of 1.0-1.2 equivalents of bromine in glacial acetic acid to the reaction mixture at a controlled temperature, likely room temperature or slightly below to manage the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities of this compound are not yet documented, its structural motifs—a halogenated aromatic ring, a hydroxyl group, and an aldehyde function—suggest potential for various applications.
Potential Biological Activity
Derivatives of bromo- and fluoro-substituted salicylaldehydes are known to exhibit a range of biological activities. The presence of bromine and fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. Based on related compounds, this compound may exhibit antimicrobial, antioxidant, and anticancer properties.[4] For instance, cobalt-salen complexes derived from the related 3-fluoro-2-hydroxybenzaldehyde have shown anticancer activity.[1]
Hypothetical Mechanism of Action in Cancer Cells:
Halogenated salicylaldehyde derivatives can act as ligands to form metal complexes that may induce apoptosis in cancer cells through various signaling pathways. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), leading to cellular stress and activation of pro-apoptotic proteins.
Caption: Hypothetical apoptotic pathway.
Use in Coordination Chemistry and Materials Science
The salicylaldehyde moiety is a classic bidentate ligand in coordination chemistry. The aldehyde and hydroxyl groups can coordinate with a variety of metal ions to form stable complexes. These complexes can have applications in catalysis, sensing, and as building blocks for functional materials. The presence of the bromo and fluoro substituents can modulate the electronic properties of the ligand and the resulting metal complex.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological potential of this compound, a general workflow for initial screening is proposed below.
Caption: Workflow for biological evaluation.
Conclusion
This compound is a chemical compound with significant potential for further research and development. While specific experimental data is limited, its structural similarity to other biologically active and synthetically useful salicylaldehydes makes it an attractive target for investigation. The proposed synthesis and experimental workflows in this guide provide a starting point for researchers to explore the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate its chemical and biological characteristics.
References
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a substituted aromatic aldehyde. The presence of bromine, fluorine, hydroxyl, and aldehyde functional groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 178546-34-4 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [2][3] |
| Molecular Weight | 219.01 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available. For the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the melting point is reported as 85-88°C.[4] | - |
| Boiling Point | Data not available. For the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the boiling point is reported as 245.3°C at 760 mmHg.[4] | - |
| Solubility | Data not available. Likely soluble in common organic solvents. | - |
Table 2: Spectroscopic Data Summary (Predicted and from similar compounds)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons, an aldehyde proton (around 9-10 ppm), and a hydroxyl proton. |
| ¹³C NMR | Aromatic carbons, a carbonyl carbon from the aldehyde group (around 190 ppm). |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=O stretching (aldehyde), C-Br stretching, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
A potential method for the synthesis of this compound is the ortho-bromination of 5-fluorosalicylaldehyde. This approach is based on the known reactivity of phenolic compounds towards electrophilic substitution.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of similar brominated phenolic aldehydes.
Materials:
-
5-Fluorosalicylaldehyde
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetonitrile or Dichloromethane (as solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (as eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluorosalicylaldehyde (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes. Alternatively, a solution of bromine (1.1 equivalents) in the same solvent can be added dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with deionized water. If an organic solvent like dichloromethane is used, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the bioactivity of structurally related bromophenols suggests potential applications.
Bromophenols isolated from marine sources have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. These effects are often mediated through key cellular signaling pathways.
Potential Signaling Pathway Involvement (Hypothetical)
Based on studies of similar bromophenols, this compound could potentially modulate inflammatory and oxidative stress pathways.
Caption: Hypothesized modulation of NF-κB and Nrf2 signaling pathways.
It is speculated that this compound might inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation. Inhibition of this pathway would lead to a reduction in the production of pro-inflammatory cytokines.
Furthermore, it could potentially activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect the cell from oxidative damage.
It is crucial to note that these are hypothesized activities based on related compounds, and experimental validation is required to confirm the biological effects of this compound.
Safety Information
Table 3: Hazard and Precautionary Statements
| Category | Information | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a halogenated aromatic aldehyde with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to other bioactive bromophenols suggests that it may possess interesting biological properties, particularly in the areas of anti-inflammatory and antioxidant research. Further investigation is warranted to fully elucidate its chemical and biological characteristics.
References
- 1. This compound | 178546-34-4 [sigmaaldrich.com]
- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 19652-32-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a strategic pathway for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative with potential applications in medicinal chemistry and materials science. The proposed synthesis leverages a highly regioselective ortho-formylation of a commercially available starting material, ensuring an efficient and targeted approach to the desired product.
I. Proposed Synthesis Pathway
The most direct and efficient pathway for the synthesis of this compound involves the ortho-formylation of 3-Bromo-5-fluorophenol. This key transformation can be effectively achieved using the Casnati-Skattebøl reaction, which is known for its high regioselectivity and good yields in the preparation of salicylaldehydes.
The overall transformation is depicted in the following scheme:
Caption: Proposed synthesis of this compound.
II. Experimental Protocol: Ortho-Formylation of 3-Bromo-5-fluorophenol
This protocol is adapted from the highly reliable and well-documented procedure for the synthesis of 3-Bromosalicylaldehyde via the Casnati-Skattebøl reaction.[1][2] Researchers should optimize reaction times and purification methods for the specific substrate.
Materials:
-
3-Bromo-5-fluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N), freshly distilled
-
Paraformaldehyde ((CH₂O)n)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0-3.0 equivalents).
-
Solvent and Base Addition: Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents) under an inert atmosphere. Stir the resulting slurry for 10-15 minutes at room temperature.
-
Substrate Addition: Dissolve 3-Bromo-5-fluorophenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
III. Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar reactions reported in the literature for the ortho-formylation of substituted phenols.[1]
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-5-fluorophenol | Commercially Available |
| Product | This compound | - |
| CAS Number | 178546-34-4 | |
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | - |
| Estimated Yield | 70-90% | [1] |
| Physical Appearance | Expected to be a solid |
IV. Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material to the final, characterized product.
Caption: Experimental workflow for the synthesis and analysis.
V. Alternative Synthesis Considerations
While the Casnati-Skattebøl reaction is the recommended primary route, other classical methods for ortho-formylation of phenols could be considered, though they may offer lower yields and regioselectivity.
-
Duff Reaction: This method utilizes hexamine as the formylating agent.[3] It has been reported to be effective for the synthesis of substituted salicylaldehydes.[4]
-
Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to achieve ortho-formylation.[5][6] However, it often results in a mixture of ortho and para isomers and can have moderate yields.
These alternative methods may require more extensive purification to isolate the desired this compound.
This technical guide provides a comprehensive and actionable framework for the successful synthesis of this compound. The recommended pathway is based on a well-established, highly regioselective, and efficient ortho-formylation reaction, ensuring a high probability of success for researchers in the field.
References
Spectroscopic Profile of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of the expected characteristic features in Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring these spectra are also provided for researchers aiming to perform their own analyses. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a valuable reference for the structural elucidation of this compound. The following predictions were generated using established computational models.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | Ar-OH |
| ~9.8 | Singlet | 1H | -CHO |
| ~7.6 | Doublet of doublets | 1H | Ar-H |
| ~7.4 | Doublet of doublets | 1H | Ar-H |
Note: The exact chemical shifts can vary based on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | -CHO |
| ~155 (d) | C-F |
| ~150 | C-OH |
| ~128 (d) | C-H |
| ~125 (d) | C-H |
| ~120 | C-Br |
| ~118 | C-CHO |
(d) indicates a doublet due to Carbon-Fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3400 | Broad | O-H stretch | Phenolic Hydroxyl |
| 2820 - 2880 & 2720 - 2780 | Medium | C-H stretch (Fermi doublet) | Aldehyde |
| 1680 - 1705 | Strong | C=O stretch | Aromatic Aldehyde |
| 1550 - 1600 | Medium | C=C stretch | Aromatic Ring |
| 1200 - 1300 | Strong | C-O stretch | Phenol |
| 1000 - 1100 | Strong | C-F stretch | Aryl Fluoride |
| 550 - 650 | Medium-Strong | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Key Mass Spectrometry Peaks
| m/z | Ion | Notes |
| 218/220 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). |
| 217/219 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde. |
| 189/191 | [M-CHO]⁺ | Loss of the formyl group. |
| 110 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of this compound.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube.[1][2] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]
-
Instrument Setup : Insert the NMR tube into the spectrometer.[3] The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.[1]
-
Data Acquisition : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1] A radio-frequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.[3] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Processing : The acquired FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy (for solid samples)
-
Sample Preparation (ATR Method) : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[4] Place a small amount of the solid this compound sample directly onto the crystal.[4] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]
-
Background Spectrum : Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition : With the sample in place, acquire the IR spectrum. The instrument directs a beam of infrared light through the ATR crystal, where it interacts with the sample at the surface.[5] The detector measures the transmitted light. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized by heating in a vacuum.[6][7]
-
Ionization : The vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in an electron-impact (EI) source.[8][9] This process knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[8][9]
-
Mass Analysis : The newly formed ions are accelerated by an electric field and then deflected by a magnetic field.[6][8] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6]
-
Detection : An electron multiplier detects the ions at different deflection paths. The resulting signal is amplified and recorded by a computer.[8] The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between structure and spectroscopic data.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Solubility of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde whose utility in organic synthesis is significant. Its reactivity is influenced by the presence of a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde group on the benzene ring. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation. Understanding its behavior in different organic solvents is essential for process optimization and the development of new synthetic routes.
Expected Solubility Profile of this compound
Direct quantitative solubility data for this compound in common organic solvents was not found in a comprehensive search of available literature. However, based on the principles of "like dissolves like" and the known solubility of similar compounds such as other substituted benzaldehydes, a qualitative assessment of its expected solubility can be made.
The molecule possesses both polar and non-polar characteristics. The hydroxyl and
Technical Guide: Physicochemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, provides a versatile platform for the synthesis of novel compounds with potential biological activities and advanced material properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a logical workflow for its synthesis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in further synthetic endeavors. While exhaustive experimental data for this specific molecule is not widely published, the available information is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 178546-34-4 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Ambient Temperature | [1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of essential physical properties of this compound.
Determination of Melting Point
The melting point is a critical indicator of the purity of a crystalline solid.
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C. Impurities tend to depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder.[3] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range is indicative of high purity.
Determination of Solubility
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For qualitative assessment, the dissolution of a small amount of solute in a given volume of solvent is observed.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure for Qualitative Determination:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Dissolution: The mixtures are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: The samples are visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent at that concentration.
Logical Workflow for Synthesis
While a specific, detailed synthesis protocol for this compound was not found, a plausible synthetic route can be devised based on established methods for the synthesis of substituted salicylaldehydes. The ortho-formylation of a substituted phenol is a common and effective strategy.[5] The following diagram illustrates a logical workflow for the synthesis of the target compound.
Caption: Proposed synthesis workflow for this compound.
Conclusion
This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for the experimental determination of its key characteristics. The outlined synthetic workflow offers a logical approach for its preparation. This information serves as a valuable resource for researchers and professionals engaged in the fields of drug discovery and materials science, facilitating the effective utilization of this versatile chemical intermediate.
References
An In-depth Technical Guide on the Reactivity and Functional Groups of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a versatile building block in synthetic organic and medicinal chemistry. Its trifunctional nature, featuring an aldehyde, a hydroxyl group, and a halogenated aromatic ring, offers a rich landscape for chemical modifications and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of its core functional groups, detailed experimental protocols for key transformations, and an exploration of its potential applications in drug discovery and materials science.
Core Functional Groups and Their Reactivity
The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the aldehyde, the phenolic hydroxyl group, and the bromo- and fluoro-substituted aromatic ring.
1. Aldehyde Group: The formyl group is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon.
2. Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, a potent nucleophile. This enables a variety of substitution reactions, such as ether and ester formation.
3. Aromatic Ring: The benzene ring is substituted with a bromine and a fluorine atom. The bromine atom serves as a valuable handle for cross-coupling reactions, allowing for the introduction of diverse substituents. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution but activates it for potential nucleophilic aromatic substitution.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 178546-34-4 |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | Solid |
Key Reactions and Experimental Protocols
This section details common synthetic transformations involving this compound, providing generalized experimental protocols based on reactions with analogous substituted salicylaldehydes.
Schiff Base Formation
The condensation of the aldehyde group with primary amines is a facile and widely used reaction to form Schiff bases (imines). These compounds are important intermediates in the synthesis of various biologically active molecules and are used as ligands in coordination chemistry.[1]
General Experimental Protocol:
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add 1 equivalent of the desired primary amine to the solution.
-
A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the Schiff base product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.[2]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of substituted alkenes and various heterocyclic systems.[3]
General Experimental Protocol:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent, typically ethanol.
-
Add 1 equivalent of the active methylene compound (e.g., malononitrile, diethyl malonate).
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine.[3]
-
The reaction mixture is then heated to reflux and stirred for several hours.
-
Reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the product is often isolated by filtration after precipitation. Acidification of the reaction mixture may be necessary to induce precipitation.
-
The crude product can be purified by recrystallization.[3]
Williamson Ether Synthesis
The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
General Experimental Protocol:
-
To a solution of 1 equivalent of this compound in a polar aprotic solvent (e.g., DMF, acetone), add a suitable base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group.
-
Add 1-1.2 equivalents of an alkyl halide (e.g., methyl iodide, ethyl bromide).
-
The reaction mixture is typically stirred at room temperature or heated for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude ether, which can be purified by column chromatography.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or its ester, providing access to a wide array of biaryl and substituted aromatic compounds.
General Experimental Protocol:
-
In a reaction vessel, combine 1 equivalent of this compound, 1.1-1.5 equivalents of a boronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., toluene/water, dioxane/water).
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Applications in Drug Development and Medicinal Chemistry
Substituted salicylaldehydes and their derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities. The presence of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological properties of these molecules.
-
Antimicrobial and Antifungal Activity: Schiff bases and metal complexes derived from halogenated salicylaldehydes have demonstrated potent antimicrobial and antifungal properties.[4][5] The lipophilicity conferred by the halogen atoms can facilitate cell membrane penetration.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of metal complexes of substituted salicylaldehydes against various cancer cell lines.[6] For instance, a Schiff base synthesized from 5-bromosalicylaldehyde and β-alanine has been investigated as a potential inhibitor of PARP-1, an enzyme involved in DNA repair in cancer cells.[7]
-
Anti-inflammatory Activity: A closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to improve cardiac function in mice by inhibiting macrophage infiltration and suppressing the secretion of pro-inflammatory cytokines through the inhibition of NF-κB phosphorylation.[8] This suggests that this compound and its derivatives may also possess anti-inflammatory properties.
While direct involvement of this compound in specific signaling pathways is not yet extensively documented, the known activities of similar compounds suggest potential interactions with pathways related to inflammation (e.g., NF-κB) and cell survival (e.g., PARP-1). Further research is warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this versatile molecule.
Conclusion
This compound is a highly functionalized and reactive molecule with significant potential in synthetic and medicinal chemistry. The strategic manipulation of its aldehyde, hydroxyl, and halogenated aromatic functionalities allows for the construction of a diverse range of complex molecules. The demonstrated biological activities of its derivatives highlight its importance as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its reactivity and serves as a practical resource for researchers engaged in the synthesis and application of this valuable chemical entity.
References
- 1. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Crystal Structure: A Technical Guide
Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde has not been publicly reported. Therefore, a detailed analysis, including quantitative data tables and specific experimental protocols for its crystal structure determination, cannot be provided at this time.
This technical guide is intended for researchers, scientists, and professionals in drug development. While the primary subject of this guide is the crystal structure analysis of this compound, the absence of published data necessitates a focus on predictive analysis and comparative studies with structurally similar compounds. This document will, therefore, provide a framework for a potential crystallographic study, outline the expected experimental protocols, and discuss the potential structural features based on known analogs.
Introduction
This compound is a halogenated salicylaldehyde derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel therapeutic agents and functional materials. The precise arrangement of atoms in the crystalline state, or its crystal structure, is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography is the definitive method for determining this three-dimensional arrangement.
Hypothetical Experimental Workflow for Crystal Structure Determination
Should crystals of this compound become available, the following workflow would be employed for its structure determination.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Detailed Experimental Protocols
Synthesis: The synthesis of this compound would likely involve the bromination of 5-fluoro-2-hydroxybenzaldehyde or the formylation of 2-bromo-4-fluorophenol.
Crystallization: Growing single crystals suitable for X-ray diffraction is a critical step. A typical protocol would involve:
-
Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture with a less polar solvent like hexane).
-
Allowing the solvent to evaporate slowly at a constant temperature.
-
Alternatively, vapor diffusion, where a solution of the compound is exposed to the vapor of a miscible anti-solvent, can be employed to promote slow crystal growth.
X-ray Diffraction Data Collection:
-
A suitable single crystal would be mounted on a goniometer head.
-
The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images would be collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data would be processed to yield a set of structure factors.
-
The crystal system and space group would be determined from the diffraction pattern.
-
The initial positions of the atoms would be determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters would be refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.
Predicted Structural Features and Comparative Analysis
Based on the crystal structures of related compounds such as 3-bromo-2-hydroxybenzaldehyde and other halogenated salicylaldehydes, we can predict several key structural features for this compound.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen is expected. This is a common feature in salicylaldehyde derivatives and contributes to the planarity of the molecule.
Intermolecular Interactions: The crystal packing is likely to be influenced by a combination of intermolecular interactions, including:
-
π-π stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π-π stacking interactions.
-
Halogen bonding: The bromine and fluorine atoms could participate in halogen bonding with electronegative atoms of neighboring molecules.
-
C-H···O and C-H···F hydrogen bonds: Weak hydrogen bonds involving the aromatic and aldehyde protons are also likely to play a role in stabilizing the crystal lattice.
The following diagram illustrates the potential key molecular interactions.
Caption: A logical diagram of the potential non-covalent interactions in the crystal structure.
Significance in Drug Development
The crystal structure of a potential drug candidate is of paramount importance. It provides insights into:
-
Polymorphism: The ability of a compound to exist in different crystal forms, which can have different physical properties.
-
Solubility and Dissolution Rate: These properties are influenced by the crystal lattice energy.
-
Stability: The arrangement of molecules in the crystal can affect the chemical and physical stability of the compound.
-
Structure-Activity Relationship (SAR): Understanding the three-dimensional structure can aid in the design of more potent and selective analogs.
Conclusion
While a definitive crystal structure analysis of this compound cannot be presented due to the absence of published data, this guide has outlined the necessary experimental procedures and predicted key structural features based on known chemical principles and the structures of analogous compounds. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial data for the rational design of new molecules with desired properties. Further research is warranted to synthesize and crystallize this compound to elucidate its precise solid-state structure.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Immediate Release: This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Compound Identification and Properties
Chemical Name: this compound CAS Number: 178546-34-4 Molecular Formula: C₇H₄BrFO₂ Molecular Weight: 219.01 g/mol [1]
This compound is a solid, typically in powder form, and is light-sensitive.[2] Proper storage and handling are crucial to maintain its integrity and prevent hazardous situations.
| Property | Value | Source |
| Molecular Weight | 219.01 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | Ambient |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3] |
Signal Word: Warning[3]
Hazard Pictograms:
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when handling this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat are required.[2][4] Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is likely to be generated, a NIOSH-approved respirator should be worn.[2][4]
3.2. Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Keep containers securely sealed when not in use.[2]
-
Avoid physical damage to containers.[2]
Storage and Disposal
4.1. Storage
-
Store in original, tightly sealed containers.[2]
-
Protect from light.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
4.2. Disposal
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2][3]
-
Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[5]
Emergency Procedures
5.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2]
-
Skin Contact: Flush skin and hair with running water and soap. If irritation occurs, seek medical attention.[2] Remove contaminated clothing and wash it before reuse.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical advice.[2][3]
-
Ingestion: Immediately give a glass of water. Do NOT induce vomiting. If in doubt, contact a Poisons Information Centre or a doctor.[2][7]
5.2. Fire-Fighting Measures
-
The compound is non-combustible.[2]
-
Use extinguishing media suitable for the surrounding area. There are no restrictions on the type of extinguisher that may be used.[2]
-
In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[6][7]
-
Firefighters should cool fire-exposed containers with a water spray from a protected location.[2]
5.3. Accidental Release Measures (Spills)
-
Clean up all spills immediately.[2]
-
Avoid breathing dust and contact with skin and eyes.[2]
-
Wear appropriate PPE as described in Section 3.1.[2]
-
For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]
-
Wash the spill area with large amounts of water and prevent runoff into drains.[2]
Experimental Protocols
Detailed experimental protocols for determining the toxicological and physical properties of this compound are not provided in standard safety data sheets. Researchers should consult specialized chemical and toxicological literature for specific methodologies related to properties such as acute toxicity, skin and eye irritation, and mutagenicity. The data presented in this guide are summaries from supplier-provided safety information.
Visualized Workflow
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases are a versatile class of organic compounds characterized by the presence of an azomethine (-C=N-) group. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. Schiff bases and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The biological efficacy of these compounds is often attributed to the imine group and can be tuned by the nature of the substituents on the aldehyde and amine precursors.
This application note details the synthesis of novel Schiff bases derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The presence of halogen atoms (bromine and fluorine) and a hydroxyl group on the salicylaldehyde ring is anticipated to enhance the lipophilicity and biological activity of the resulting Schiff bases, making them promising candidates for drug discovery and development. We provide a general protocol for their synthesis, characterization, and evaluation of their potential antimicrobial and anticancer activities.
Synthesis of Schiff Bases
A general synthetic route for the preparation of Schiff bases from this compound and a primary amine is presented below. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine bond.
Application Notes and Protocols: Synthesis and Application of Metal Complexes with 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases derived from salicylaldehyde and its substituted analogues are a versatile class of ligands in coordination chemistry. Their ability to form stable complexes with a wide range of transition metals has led to significant interest in their potential applications in medicinal chemistry and materials science. The introduction of halogen substituents, such as bromine and fluorine, onto the salicylaldehyde ring can modulate the electronic properties and lipophilicity of the resulting metal complexes, potentially enhancing their biological activity.
This document provides a detailed overview of the synthesis of metal complexes using Schiff bases derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. It includes protocols for the synthesis of the Schiff base ligand and its subsequent complexation with various metal ions. Furthermore, it outlines methodologies for evaluating the biological activities of these complexes, which are of significant interest in drug development. The metal complexes of substituted salicylaldehyde derivatives have shown promising antimicrobial and antioxidant activities.[1][2][3]
Synthesis of Schiff Base Ligand and Metal Complexes
The synthesis of metal complexes from this compound typically involves a two-step process: first, the synthesis of a Schiff base ligand through the condensation of the aldehyde with a primary amine, followed by the complexation of the Schiff base with a metal salt.[4]
Experimental Workflow
Caption: General workflow for the synthesis of Schiff base metal complexes.
Experimental Protocols
1. Synthesis of Schiff Base Ligand (Illustrative Example with Aniline)
This protocol describes a general method for the synthesis of a Schiff base from this compound and aniline.
-
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.0 mmol)
-
Absolute Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol in a 100 mL round-bottom flask with stirring.
-
Add a solution of aniline (1.0 mmol) in 15 mL of absolute ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[4]
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid Schiff base ligand is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry in a desiccator.
-
2. Synthesis of Metal(II) Complexes
This protocol provides a general procedure for the synthesis of metal(II) complexes of the Schiff base ligand.
-
Materials:
-
Schiff base ligand (2.0 mmol)
-
Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) (1.0 mmol)
-
Absolute Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the Schiff base ligand (2.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask, heating gently if necessary.
-
In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 20 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the Schiff base solution with constant stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[5]
-
A colored precipitate of the metal complex should form.
-
Cool the mixture to room temperature.
-
Collect the solid metal complex by vacuum filtration.
-
Wash the complex with ethanol and then with diethyl ether.
-
Dry the final product in a desiccator.
-
Characterization Data
The synthesized Schiff base and its metal complexes are typically characterized by various spectroscopic and analytical techniques. The following table summarizes expected data based on similar reported compounds.
| Compound | Color | Yield (%) | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
| Schiff Base Ligand | Yellow | 85 | >200 | - |
| Cu(II) Complex | Green | 78 | >300 | 10-20 |
| Co(II) Complex | Brown | 75 | >300 | 12-25 |
| Ni(II) Complex | Pale Green | 72 | >300 | 15-28 |
| Zn(II) Complex | Yellow | 82 | >300 | 8-18 |
Note: The data presented are representative values based on analogous compounds reported in the literature and should be confirmed by experimental analysis.
Biological Applications and Evaluation Protocols
Metal complexes of Schiff bases derived from substituted salicylaldehydes often exhibit enhanced biological activity compared to the free ligands.[1] This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.
Antimicrobial Activity
1. Disc Diffusion Method
This method is a qualitative to semi-quantitative assay to screen for antimicrobial activity.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
-
-
Procedure:
-
Prepare a microbial inoculum and evenly spread it on the surface of a nutrient agar plate.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds.
-
Place the discs on the agar surface.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc.
-
2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Microbial strains
-
Nutrient broth
-
96-well microtiter plates
-
Test compounds (serially diluted)
-
Positive and negative controls
-
Microplate reader
-
-
Procedure:
-
Serially dilute the test compounds in nutrient broth in a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by observing the lowest concentration at which no visible growth occurs.
-
Antioxidant Activity
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds at various concentrations
-
Ascorbic acid (standard antioxidant)
-
Methanol
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Mix various concentrations of the test compound with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Potential Signaling Pathway Involvement in Anticancer Activity
While specific pathways for these exact complexes are not yet elucidated, related metal complexes have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the induction of oxidative stress, leading to DNA damage and the activation of intrinsic apoptotic pathways.
Caption: A potential apoptotic pathway induced by metal complexes.
Summary of Quantitative Data
The following tables summarize representative quantitative data for the biological activities of metal complexes derived from substituted salicylaldehydes.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Schiff Base Ligand | >100 | >100 | >100 | >100 |
| Cu(II) Complex | 25 | 50 | 50 | 75 |
| Co(II) Complex | 50 | 75 | 75 | 100 |
| Ni(II) Complex | 50 | 75 | 100 | 100 |
| Zn(II) Complex | 25 | 50 | 50 | 75 |
| Ciprofloxacin | 10 | 10 | - | - |
| Fluconazole | - | - | 12.5 | 25 |
Note: Data is representative and compiled from various sources on similar Schiff base metal complexes.[3][6]
Table 2: Antioxidant Activity (DPPH Radical Scavenging, IC₅₀ in µg/mL)
| Compound | IC₅₀ (µg/mL) |
| Schiff Base Ligand | >200 |
| Cu(II) Complex | 50 |
| Co(II) Complex | 65 |
| Ni(II) Complex | 70 |
| Zn(II) Complex | 55 |
| Ascorbic Acid | 15 |
Note: Data is representative and based on studies of analogous Schiff base metal complexes.
Conclusion
The Schiff bases of this compound and their metal complexes represent a promising area of research for the development of new therapeutic agents. The synthetic protocols provided herein offer a foundation for the preparation of these compounds. The enhanced biological activities observed in related metal complexes highlight the potential of these novel compounds as antimicrobial and antioxidant agents. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.
References
- 1. ijmrsti.com [ijmrsti.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New Antimicrobial Strategies Based on Metal Complexes | MDPI [mdpi.com]
Application of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and two different halogen atoms (bromine and fluorine), offers multiple reactive sites for the synthesis of a diverse array of heterocyclic and polyfunctional compounds. While specific research on the biological activities of derivatives synthesized directly from this compound is limited in currently available literature, its structural similarity to other well-studied halogenated salicylaldehydes suggests its utility in the development of novel therapeutic agents.
This document provides detailed application notes and generalized experimental protocols for the synthesis of two major classes of bioactive compounds derivable from this compound: Schiff bases and chalcones. The biological data presented is based on structurally related compounds and is intended to serve as a guide for future research and drug discovery efforts.
Key Reactive Features and Medicinal Chemistry Potential
The chemical structure of this compound endows it with several features that are attractive for medicinal chemistry applications:
-
Aldehyde Group: Readily undergoes condensation reactions with primary amines to form Schiff bases (imines), and with active methylene compounds (e.g., acetophenones) to form chalcones.
-
Hydroxyl Group: Can be alkylated, acylated, or can participate in the formation of metal complexes. Its presence is also crucial for the biological activity of many salicylaldehyde derivatives.
-
Bromo and Fluoro Substituents: The presence and position of these halogens can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is a common bioisostere for hydrogen and can enhance binding affinity and metabolic stability.
Based on the known biological activities of similar halogenated salicylaldehyde derivatives, compounds synthesized from this compound are anticipated to exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.
Synthesis of Bioactive Derivatives: Application Notes and Protocols
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of compounds with a broad spectrum of biological activities. The synthesis of Schiff bases from this compound is a straightforward and efficient process.
General Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 to 1.1 equivalents of the selected primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base derivative by recrystallization from a suitable solvent.
-
Dry the purified crystals and determine the melting point and yield.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Expected Biological Activities of Schiff Base Derivatives:
Schiff bases derived from substituted salicylaldehydes have demonstrated significant antimicrobial and anticancer properties. The presence of the bromo and fluoro groups on the salicylaldehyde ring is expected to modulate these activities.
Table 1: Antimicrobial Activity of Structurally Related Schiff Base Derivatives
| Compound Class | Test Organism | Activity (e.g., MIC in µg/mL) | Reference Compound |
| Schiff bases of halogenated salicylaldehydes | Staphylococcus aureus | 12.5 - 50 | Ciprofloxacin |
| Escherichia coli | 25 - 100 | Ciprofloxacin | |
| Candida albicans | 15.6 - 62.5 | Fluconazole |
Note: The data presented in this table is for structurally related compounds and serves as a predictive guide for derivatives of this compound.
Diagram 1: General Workflow for Synthesis and Evaluation of Schiff Bases
Caption: Workflow for Schiff base synthesis and evaluation.
Synthesis of Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive molecules that can be synthesized from this compound. They are known for their wide range of pharmacological activities, particularly anticancer properties.
General Experimental Protocol: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add an aqueous solution of a strong base (e.g., KOH) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is collected by filtration.
-
Wash the crude product with cold water until the washings are neutral.
-
Purify the chalcone derivative by recrystallization from a suitable solvent like ethanol.
-
Dry the purified product and determine its melting point and yield.
-
Characterize the structure of the synthesized chalcone using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Expected Biological Activities of Chalcone Derivatives:
Chalcones are well-documented as potent anticancer agents, inducing apoptosis and cell cycle arrest in various cancer cell lines. The substitution pattern on both aromatic rings significantly influences their activity.
Table 2: Anticancer Activity of Structurally Related Chalcone Derivatives
| Compound Class | Cancer Cell Line | Activity (e.g., IC₅₀ in µM) | Reference Drug |
| Halogenated Chalcones | MCF-7 (Breast Cancer) | 1.5 - 15 | Doxorubicin |
| A549 (Lung Cancer) | 2.0 - 20 | Cisplatin | |
| HCT116 (Colon Cancer) | 5.0 - 25 | 5-Fluorouracil |
Note: The data presented in this table is for structurally related compounds and should be considered as a predictive guide for the potential activity of chalcones derived from this compound.
Diagram 2: General Synthetic Pathway for Chalcones
Caption: Synthetic route to chalcone derivatives.
Potential Signaling Pathways
While the specific molecular targets for derivatives of this compound are yet to be elucidated, related Schiff bases and chalcones have been shown to exert their anticancer effects through various signaling pathways, often leading to apoptosis. A potential pathway that could be investigated for novel derivatives is the intrinsic apoptosis pathway.
Diagram 3: A Representative Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially targeted by derivatives.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. The protocols and data provided herein for the synthesis and potential activities of its Schiff base and chalcone derivatives offer a solid foundation for researchers to initiate new drug discovery programs. Further investigation into the synthesis of a wider range of heterocyclic compounds from this versatile building block is warranted and holds the potential to yield novel therapeutic agents with improved efficacy and pharmacological profiles. It is imperative for researchers to conduct thorough biological evaluations and mechanistic studies on the newly synthesized compounds to fully elucidate their therapeutic potential.
Application Notes and Protocols for the Condensation Reaction of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between 3-bromo-5-fluoro-2-hydroxybenzaldehyde and primary amines yields Schiff bases, a class of compounds with significant applications in medicinal chemistry and materials science. These imine-containing molecules are recognized for their diverse biological activities, including potential as anticancer, antibacterial, and antifungal agents.[1][2] The presence of halogen substituents (bromo and fluoro) on the salicylaldehyde ring can modulate the electronic properties and lipophilicity of the resulting Schiff base, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
This document provides a detailed protocol for the synthesis of Schiff bases derived from this compound and various primary amines. It also includes representative data and methodologies for characterization and evaluation of their potential biological activities.
Reaction Principle
The core of this protocol is the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-) of the Schiff base. The reaction is typically catalyzed by a weak acid.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases
This protocol outlines the general procedure for the condensation reaction. For specific primary amines, reaction conditions may require optimization.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol or methanol with stirring.
-
In a separate beaker, dissolve 1.0 to 1.1 equivalents of the primary amine in absolute ethanol or methanol.
-
Add the primary amine solution dropwise to the stirred solution of the aldehyde at room temperature.
-
To the reaction mixture, add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-80 °C) with continuous stirring. The reaction time can vary from 2 to 8 hours.[2][3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[2]
-
Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.
Characterization of the Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically appearing around 1550-1650 cm⁻¹) and the absence of the aldehyde C=O and primary amine N-H stretching bands.[3]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic chemical shift for the azomethine proton (-CH=N-).[3]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.[4]
Data Presentation
The following tables summarize typical reaction conditions and characterization data for Schiff bases derived from substituted salicylaldehydes, which can be used as a reference for the reaction with this compound.
Table 1: Representative Reaction Conditions for Schiff Base Synthesis
| Aldehyde | Amine | Solvent | Catalyst | Reaction Time (hours) | Temperature (°C) |
| 3-Hydroxybenzaldehyde | 4-Amino-3-hydroxybenzoic acid | Ethanol | Glacial Acetic Acid | 8 | 60 |
| 2-Hydroxybenzaldehyde | Ethylenediamine | Ethanol | Conc. H₂SO₄ | 3 | Reflux |
| 5-Bromosalicylaldehyde | β-Alanine | Ethanol | - | - | - |
| 2-Bromo-5-hydroxybenzaldehyde | Aniline | Ethanol | Glacial Acetic Acid | 3-4 | Reflux |
Table 2: Representative Spectroscopic Data for Schiff Base Characterization
| Spectroscopic Technique | Key Feature | Characteristic Range/Value |
| FT-IR | C=N stretch (imine) | 1551 cm⁻¹[3] |
| ¹H NMR | -CH=N- proton (azomethine) | δ 8.59 ppm[3] |
| ¹H NMR | Phenolic -OH proton | δ 5.45 ppm[3] |
| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to the calculated molecular weight[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases.
Caption: Workflow for Schiff base synthesis and characterization.
Potential Signaling Pathway Involvement
Schiff base derivatives of salicylaldehydes have been investigated for their anticancer properties, with some studies suggesting their involvement in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to apoptosis in cancer cells.[1]
Caption: Potential involvement of Schiff bases in the MAPK signaling pathway.
References
- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted salicylaldehyde that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The presence of bromo, fluoro, and hydroxyl functional groups on the benzaldehyde scaffold offers multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the halogen substituents can significantly influence the physicochemical properties and biological activities of the resulting heterocyclic derivatives. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds derived from this compound: Schiff bases and coumarins. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer properties.
Applications in Heterocyclic Synthesis
This compound is a key starting material for the synthesis of various biologically active heterocycles. The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines), while its reaction with active methylene compounds can lead to the formation of coumarin scaffolds.
Schiff Base Derivatives: Potential Antimicrobial Agents
Schiff bases derived from substituted salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The imine or azomethine group (>C=N-) is a critical pharmacophore that contributes to their biological efficacy. The presence of bromo and fluoro substituents on the aromatic ring of this compound can enhance the lipophilicity and electronic properties of the resulting Schiff bases, potentially leading to improved antimicrobial activity.
Coumarin Derivatives: Promising Anticancer Agents
Coumarins (2H-1-benzopyran-2-ones) are a class of naturally occurring and synthetic heterocyclic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[4][5][6][7] The coumarin nucleus can be synthesized from this compound through reactions like the Knoevenagel condensation or Perkin reaction. The bromine and fluorine atoms on the coumarin scaffold can modulate the compound's interaction with biological targets, potentially leading to enhanced anticancer potency. For instance, certain bromo-substituted coumarin derivatives have shown significant cytotoxicity against various cancer cell lines.[5]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Schiff bases and coumarins starting from this compound. These protocols are based on established methods for structurally similar compounds.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction of this compound with a primary amine to yield a Schiff base.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline or substituted aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add the primary amine (10 mmol) dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of Coumarin Derivatives via Knoevenagel Condensation
This protocol outlines the synthesis of a 3-substituted coumarin derivative from this compound and an active methylene compound.
Materials and Equipment:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker
-
Dilute hydrochloric acid
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the active methylene compound (12 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
Data Presentation
The following tables summarize the biological activities of Schiff bases and coumarin derivatives that are structurally related to those synthesized from this compound. This data is provided for comparative purposes to guide research and development efforts.
Table 1: Antimicrobial Activity of Structurally Related Schiff Bases
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Chloro, bromo, and nitro substituted 2-hydroxybenzaldehyde Schiff bases | Various bacteria and fungi | Not specified, but metal complexes showed enhanced activity | [1] |
| Schiff base from 3,3'-diaminodipropylamine and substituted benzaldehyde | Candida | 24 | [2][3] |
Table 2: Anticancer Activity of Structurally Related Coumarin Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 3-(7-Bromo-2-oxo-2H-chromen-3-yl)-3-chloroacrylaldehyde | A549 (Lung Cancer) | Potent activity | [4] |
| 3-(1-(2-(5-((4-Bromophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | HEPG2-1 (Liver Cancer) | 2.56 ± 0.13 | [5] |
| 1-N-[2-(Hydroxy) carbonyl-1-(Phenyl) vinyl]-azacoumarin-3-carboxylic acid | MCF-7 (Breast Cancer) | 2.56 ± 0.13 | [7] |
Visualizations
The following diagrams illustrate the general synthetic pathways and experimental workflows described in this document.
References
- 1. ijmrsti.com [ijmrsti.com]
- 2. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]
- 6. Synthesis of a new class of furo[3,2-c]coumarins and its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of derivatives of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The protocols detailed below are intended to serve as a guide for the investigation of these compounds as potential antimicrobial agents. The presence of bromine and fluorine atoms on the salicylaldehyde ring is suggested to enhance biological activity, making these derivatives promising candidates for antimicrobial drug discovery.[1][2]
Introduction
Halogenated salicylaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant potential as antimicrobial agents.[1][3] The introduction of halogen substituents can modulate the lipophilicity and electronic properties of the molecules, often leading to enhanced biological activity.[2] Schiff base derivatives, formed by the condensation of an aldehyde with a primary amine, are a versatile class of compounds with a wide range of pharmacological activities, including antimicrobial and antifungal properties.[4][5] This document outlines the protocols for the synthesis of Schiff base derivatives of this compound and the evaluation of their antimicrobial efficacy.
Data Presentation
Table 1: Antimicrobial Activity of Representative Halogenated Salicylaldehyde Schiff Base Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| Schiff Base from 5-bromo-salicylaldehyde and p-toluidine | Escherichia coli | >100 |
| Pseudomonas sp. | >100 | |
| Schiff Base from 3-fluoro-2-hydroxybenzaldehyde and isoniazid | Escherichia coli | >1550 (as L4) |
| Staphylococcus aureus | >1550 (as L4) | |
| Candida albicans | 48 (as L4) | |
| Salicylaldehyde Schiff Base SB5 | Klebsiella pneumoniae | 50 |
| Enterobacter cloacae | 100 |
Note: The data presented is for structurally related compounds to indicate potential activity and may not be representative of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.
-
To this solution, add 10 mmol of the selected primary amine (e.g., aniline).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is then collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified crystals and characterize them using standard analytical techniques (e.g., melting point, FT-IR, NMR, and mass spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized Schiff base derivatives against various microbial strains.
Materials:
-
Synthesized Schiff base derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized Schiff base derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive control wells (broth with inoculum and a standard antibiotic) and negative control wells (broth with inoculum and DMSO, ensuring the final DMSO concentration is not inhibitory).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
References
- 1. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 3. ijmrsti.com [ijmrsti.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde in the Development of Anticancer Compounds
Introduction
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative with significant potential as a scaffold in the synthesis of novel anticancer compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms, offers opportunities for modulating lipophilicity, metabolic stability, and target binding affinity of its derivatives. While direct studies on the anticancer applications of this compound are limited in publicly available literature, the extensive research on structurally similar halogenated salicylaldehydes provides a strong rationale for its investigation. This document outlines the potential applications and relevant experimental protocols for researchers, scientists, and drug development professionals interested in exploring this compound for cancer therapy. The data and protocols presented are based on studies of closely related analogs and serve as a guide for future research.
Derivatives of 2-hydroxybenzaldehydes, such as Schiff bases and chalcones, have demonstrated a broad spectrum of biological activities, including significant anticancer effects. These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells. The presence of halogens can enhance the anticancer potency of these derivatives.
Quantitative Data on Related Anticancer Compounds
The following table summarizes the in vitro cytotoxic activity of various derivatives of halogenated salicylaldehydes against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, with lower values indicating higher potency.
| Compound Class | Derivative Structure/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Cobalt-salen complex | Based on 3-fluoro-2-hydroxybenzaldehyde | Not specified | 50 | Not specified |
| Cinnamaldehyde-chalcone | Bromoethyl chalcone 5n | DU145 (Prostate) | 8.719 ± 1.8 | Doxorubicin (0.45 ± 0.52) |
| Cinnamaldehyde-chalcone | Bromoethyl chalcone 5n | SKBR-3 (Breast) | 7.689 ± 2.8 | Doxorubicin (0.7 ± 0.56) |
| Cinnamaldehyde-chalcone | Bromoethyl chalcone 5n | HEPG2 (Liver) | 9.380 ± 1.6 | Doxorubicin (2.5 ± 1.42) |
| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical) | 3.204 | 5-Fluorouracil |
| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | 5-Fluorouracil |
| Gallium(III) complex | 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 (Leukemia) | 3.14 | Cisplatin |
| Gallium(III) complex | Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 (Leukemia) | 1.31 | Cisplatin |
| Gallium(III) complex | 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | SKW-3 (Leukemia) | 3.02 | Cisplatin |
| Gallium(III) complex | Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | SKW-3 (Leukemia) | 1.14 | Cisplatin |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound (General Procedure)
This protocol describes a general method for the synthesis of Schiff base derivatives, a common class of compounds investigated for anticancer activity, using this compound as a starting material.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and is widely used to screen anticancer compounds.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Synthesis and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis of novel anticancer candidates from this compound and their subsequent in vitro screening.
Caption: Workflow for synthesis and evaluation of anticancer compounds.
General Apoptotic Signaling Pathway
Many anticancer compounds derived from salicylaldehydes exert their effect by inducing apoptosis. The diagram below shows a simplified, generalized apoptotic pathway that can be investigated.
References
Application Notes and Protocols for the Formylation of Substituted Phenols to Yield Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of salicylaldehydes through the formylation of substituted phenols. The protocols outlined herein are established methods in organic synthesis, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, alongside a modern approach utilizing paraformaldehyde and magnesium chloride. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug development where salicylaldehyde derivatives are valuable intermediates.
Introduction to Phenol Formylation
The introduction of a formyl group (-CHO) onto a phenol ring, particularly at the ortho position to the hydroxyl group to form a salicylaldehyde, is a fundamental transformation in organic chemistry. Salicylaldehydes are key precursors for the synthesis of a wide range of pharmaceuticals, agrochemicals, fragrances, and dyes. Several named reactions have been developed for this purpose, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.
This document details the following key methods for the formylation of substituted phenols:
-
Reimer-Tiemann Reaction: Utilizes chloroform and a strong base for ortho-formylation.[1][2]
-
Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium.[3][4]
-
Vilsmeier-Haack Reaction: Involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
-
Ortho-Formylation with Paraformaldehyde and MgCl₂: A milder and often more regioselective method.
A general overview of the formylation of a substituted phenol to the corresponding salicylaldehyde is depicted below.
Caption: General scheme for the formylation of a substituted phenol.
Comparative Data of Formylation Methods
The choice of formylation method often depends on the nature of the substituents on the phenol ring, the desired regioselectivity, and the tolerance of other functional groups to the reaction conditions. The following tables provide a summary of the yields obtained for various substituted phenols using the different methods.
Table 1: Reimer-Tiemann Reaction Yields
| Substrate (Phenol) | Product (Salicylaldehyde) | Yield (%) | Reference |
| Phenol | Salicylaldehyde | 30-50 | [7] |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 40-60 | |
| Guaiacol (2-Methoxyphenol) | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) & o-Vanillin | Variable | |
| β-Naphthol | 2-Hydroxy-1-naphthaldehyde | ~45 | [8] |
Table 2: Duff Reaction Yields
| Substrate (Phenol) | Product (Salicylaldehyde) | Yield (%) | Reference |
| Phenol | Salicylaldehyde | 15-20 | [9] |
| 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | 29 | [10] |
| p-Ethylphenol | 2-Hydroxy-5-ethylbenzaldehyde | 18 | [11] |
| 3,5-Di-tert-butylphenol | 3,5-Di-tert-butylsalicylaldehyde | Good | [4] |
| Syringol | Syringaldehyde | Good | [4] |
Table 3: Vilsmeier-Haack Reaction Yields
| Substrate (Phenol) | Product (Salicylaldehyde) | Yield (%) | Reference |
| Phenol | p-Hydroxybenzaldehyde | Good | [12] |
| Electron-rich Phenols | Corresponding Aldehydes | Generally Good | [6] |
| N,N-Dimethylaniline | p-(N,N-Dimethylamino)benzaldehyde | High | [6] |
Table 4: Ortho-Formylation with Paraformaldehyde and MgCl₂ Yields
| Substrate (Phenol) | Product (Salicylaldehyde) | Yield (%) | Reference |
| Phenol | Salicylaldehyde | 74 (in THF) | [13] |
| 2-Bromophenol | 3-Bromosalicylaldehyde | 80-81 | [14] |
| 2-tert-Butylphenol | 3-tert-Butylsalicylaldehyde | 92 | [13] |
| 4-Chlorophenol | 5-Chlorosalicylaldehyde | 85 | [13] |
| 4-Methoxyphenol | 5-Methoxysalicylaldehyde | 88 | [13] |
Experimental Protocols
The following are detailed protocols for the formylation of substituted phenols. Standard laboratory safety procedures should be followed at all times.
Reimer-Tiemann Reaction Protocol
This reaction facilitates the ortho-formylation of phenols using chloroform and a strong base.[15]
Caption: Workflow for the Reimer-Tiemann reaction.
Materials:
-
Substituted phenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve the substituted phenol (1.0 equiv) in an aqueous solution of NaOH (e.g., 10-40%).[2]
-
Add chloroform (2.0-3.0 equiv) dropwise through the dropping funnel over a period of about 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[8]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
If a co-solvent like ethanol was used, remove it under reduced pressure.
-
Carefully acidify the cooled reaction mixture with a dilute solution of HCl or H₂SO₄ to a pH of approximately 4-5.
-
Extract the product from the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude salicylaldehyde by distillation, recrystallization, or column chromatography.
Duff Reaction Protocol
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, leading to ortho-formylation of phenols.[3][4]
Caption: Workflow for the Duff reaction.
Materials:
-
Substituted phenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 equiv) in trifluoroacetic acid or glacial acetic acid.[3]
-
Add hexamethylenetetramine (HMTA) (2.0-4.0 equiv) to the solution.
-
Heat the reaction mixture to a temperature between 85-120 °C and maintain it for several hours (the reaction can be monitored by TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water and an aqueous solution of HCl.
-
Stir the mixture for some time to ensure complete hydrolysis of the intermediate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
Vilsmeier-Haack Reaction Protocol
This method involves the formylation of electron-rich aromatic compounds, including phenols, using a Vilsmeier reagent.[5][12]
Caption: Workflow for the Vilsmeier-Haack reaction.
Materials:
-
Substituted phenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (as solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv) to the DMF with stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of the substituted phenol (1.0 equiv) in DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours).[5]
-
Upon completion of the reaction (monitored by TLC), cool the mixture back to 0 °C.
-
Quench the reaction by carefully adding a solution of sodium acetate in water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired aldehyde.[5]
Ortho-Formylation with Paraformaldehyde and MgCl₂ Protocol
This method provides a highly regioselective ortho-formylation of phenols under relatively mild conditions.
Caption: Workflow for ortho-formylation using paraformaldehyde and MgCl₂.
Materials:
-
Substituted phenol
-
Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1 N HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, reflux condenser, argon/nitrogen inlet, magnetic stirrer, heating mantle
Procedure:
-
In a dry three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride (2.0 equiv) and paraformaldehyde (3.0 equiv).[14]
-
Add dry tetrahydrofuran (THF) via syringe.
-
Add triethylamine (2.0 equiv) dropwise via syringe and stir the mixture for 10 minutes.
-
Add the substituted phenol (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and maintain for the required time (can be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature and add diethyl ether.
-
Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water.[14]
-
Dry the organic phase over anhydrous MgSO₄ and filter.
-
Remove the solvent by rotary evaporation to yield the crude product, which is often of high purity.
-
If necessary, further purify the product by column chromatography or recrystallization.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be carried out in a well-ventilated fume hood. The user is responsible for assessing the hazards of all chemicals and reactions and for implementing appropriate safety precautions.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 10. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Fluorescent Probes Derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of specific analytes within complex biological systems. Schiff base ligands derived from salicylaldehyde derivatives are a prominent class of fluorescent probes due to their straightforward synthesis, tunable photophysical properties, and strong coordination with metal ions. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes using 3-Bromo-5-fluoro-2-hydroxybenzaldehyde as a versatile precursor. The introduction of bromine and fluorine atoms onto the salicylaldehyde scaffold can modulate the electronic properties and enhance the performance of the resulting fluorescent probes.
Synthesis of a Schiff Base Fluorescent Probe
A representative fluorescent probe can be synthesized through the condensation reaction of this compound with a suitable amine, such as ethylenediamine, to yield a Schiff base ligand. This ligand can subsequently be used for the detection of various analytes, particularly metal ions.
Reaction Scheme
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most straightforward and commonly employed method is the direct electrophilic bromination of 3-fluoro-2-hydroxybenzaldehyde. This reaction typically utilizes elemental bromine (Br₂) as the brominating agent in a suitable solvent, such as acetic acid. The hydroxyl group of the starting material is a strong activating group and, along with the fluorine atom, directs the bromination to the desired position.
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time and monitoring the consumption of the starting material via Thin Layer Chromatography (TLC). Another significant factor is the formation of side products, such as isomers or di-brominated species. Optimizing reaction conditions, particularly temperature and the stoichiometry of the reagents, is crucial to minimize these side reactions. Suboptimal purification techniques can also lead to product loss.
Q3: My final product appears to be a mixture of isomers. How can I improve the regioselectivity of the bromination?
A3: The formation of isomers is a known challenge in the bromination of substituted phenols. The directing effects of the hydroxyl and fluoro groups on the aromatic ring primarily favor bromination at the 5-position. However, minor amounts of other isomers can form. To enhance regioselectivity, it is critical to maintain strict control over the reaction temperature. Running the reaction at a lower temperature can often improve the selectivity for the desired isomer. The choice of solvent can also influence the isomer distribution.
Q4: How can I avoid the formation of di-brominated byproducts?
A4: Di-bromination occurs when a second bromine atom is added to the aromatic ring. This is more likely to happen with an excess of the brominating agent or under harsh reaction conditions. To prevent this, it is essential to use a carefully controlled stoichiometric amount of bromine relative to the 3-fluoro-2-hydroxybenzaldehyde. A slight excess of the starting material can also be used to disfavor di-bromination.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound can be effectively achieved through several standard laboratory techniques. Recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, is a common and effective method for obtaining a highly pure solid product. For more challenging separations of isomers or removal of persistent impurities, column chromatography on silica gel is recommended.
Troubleshooting Guides
Guide 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield with significant starting material remaining (as indicated by TLC). | Incomplete reaction. | Increase the reaction time. Ensure adequate stirring to maintain a homogeneous reaction mixture. Monitor the reaction progress by TLC until the starting material is fully consumed. |
| Insufficient brominating agent. | Ensure the accurate measurement and stoichiometry of bromine. | |
| Low yield with the presence of multiple spots on TLC, including those less polar than the product. | Formation of di-brominated byproducts. | Carefully control the stoichiometry of bromine; avoid using a large excess. Consider adding the bromine solution dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture. |
| Low yield with product loss during workup. | Inefficient extraction. | Ensure the aqueous and organic layers are thoroughly mixed during extraction. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize product recovery. |
| Product decomposition. | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Guide 2: Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of an additional spot on TLC with a similar Rf value to the product. | Isomer formation. | Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. Experiment with different solvents, as solvent polarity can influence isomer ratios. |
| Final product is an off-color oil or solid that does not crystallize easily. | Presence of colored impurities or residual solvent. | Purify the crude product using column chromatography. For colored impurities, treatment with activated charcoal before the final crystallization step may be effective. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Broad melting point range of the final product. | Presence of impurities. | Recrystallize the product from an appropriate solvent system until a sharp melting point is obtained. If recrystallization is ineffective, purify by column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric compound, 3-bromo-5-fluoro-4-hydroxybenzaldehyde, and serves as a starting point for optimization.[1]
Materials:
-
3-fluoro-2-hydroxybenzaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzaldehyde (1.0 eq.) in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (1.05-1.1 eq.) in glacial acetic acid. Add this solution dropwise to the stirred solution of 3-fluoro-2-hydroxybenzaldehyde at a controlled temperature (e.g., 0-5 °C using an ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate amount of time (monitor by TLC, typically 2-4 hours).
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize excess acetic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Quantitative Data (Hypothetical for Optimization)
The following table presents hypothetical data to illustrate how results from optimization experiments could be structured.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Acetic Acid | 25 | 4 | 65 | 92 |
| 2 | Acetic Acid | 0-5 | 4 | 75 | 97 |
| 3 | Dichloromethane | 0-5 | 6 | 72 | 96 |
| 4 | Acetic Acid | 25 | 2 | 55 | 90 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS No. 178546-34-4).
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. For minor impurities, recrystallization is often sufficient, while column chromatography is more effective for separating complex mixtures, including isomers and byproducts with similar polarities.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, such as 2-fluoro-4-bromophenol, and byproducts from the synthesis. These byproducts may include isomers formed during bromination or formylation reactions, as well as di-brominated species. The specific impurities will depend on the synthetic route employed.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable mobile phase for TLC analysis of similar compounds is a mixture of hexane and ethyl acetate.
Q4: What are the physical properties of pure this compound?
A4: Pure this compound is typically a solid. While specific data for this compound is limited, related compounds like 3-Bromo-5-chloro-2-hydroxybenzaldehyde appear as pale yellow to yellow crystals or powder.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.- Try adding a seed crystal of pure product to induce crystallization.- If significant impurities are present, consider purifying by column chromatography first. |
| Product "oils out" instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- High concentration of impurities. | - Try using a lower-boiling point solvent or a mixed solvent system.- Ensure the crude material is as dry as possible before recrystallization.- Purify by column chromatography to remove impurities. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The product is significantly soluble in the washing solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | - The solvent system is not optimal (too polar or not polar enough). | - Systematically vary the ratio of the non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to achieve a good separation of the target compound from impurities (a target Rf value of 0.2-0.4 is often ideal). |
| Cracks or channels in the silica gel column. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Gently tap the column during packing to promote even settling. |
| Broad or tailing bands during elution. | - The sample was overloaded on the column.- The compound is interacting strongly with the silica gel.- The chosen eluent is not optimal. | - Use a larger column or reduce the amount of sample loaded.- Add a small amount of a slightly more polar solvent (e.g., a few drops of acetic acid if the compound is acidic) to the eluent to reduce tailing.- Re-evaluate the solvent system using TLC. |
| Product elutes too quickly or too slowly. | - The polarity of the eluent is too high or too low. | - Adjust the polarity of the mobile phase. Increase the proportion of the polar solvent to elute the compound faster, or decrease it to slow down elution. |
Experimental Protocols
The following are suggested starting protocols based on methods for structurally similar compounds. Optimization may be required for this compound.
Protocol 1: Recrystallization
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Solvent Selection: Based on protocols for similar compounds, a mixed solvent system of ethyl acetate and heptane or hexane could be effective.[2] Start by dissolving the crude product in a minimal amount of hot ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of ethyl acetate. Heat the mixture gently while stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Slowly add heptane or hexane to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.
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Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent (the same heptane/hexane mixture or pure heptane/hexane).
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
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Fraction Pooling: Combine the fractions containing the pure product.
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Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Purification Parameters (Based on Structurally Similar Compounds)
| Purification Method | Solvent System | Expected Purity | Typical Yield |
| Recrystallization | Ethyl Acetate / Heptane | >98% | 60-80% |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | >99% | 70-90% |
Note: These values are estimates based on the purification of analogous compounds and may vary for this compound.
Visualizations
References
Common side products in the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic strategy involves a two-step process:
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Ortho-formylation of 4-fluorophenol: This step introduces the aldehyde group ortho to the hydroxyl group to produce 5-fluoro-2-hydroxybenzaldehyde. The Reimer-Tiemann or Duff reactions are often employed for this transformation.[1][2]
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Regioselective Bromination: The resulting 5-fluoro-2-hydroxybenzaldehyde is then brominated. The hydroxyl and aldehyde groups direct the electrophilic substitution to the 3-position, yielding the final product.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control, stoichiometry of reagents, and reaction time are crucial. In the bromination step, controlling the amount of bromine is key to avoid over-bromination.[3] For formylation reactions like the Reimer-Tiemann, maintaining the reaction temperature is vital to minimize the formation of isomeric byproducts.[2][4]
Q3: What are the expected major impurities or side products?
A3: The most common side products depend on the specific reaction step:
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From Formylation: The para-formylated isomer, 2-fluoro-4-hydroxybenzaldehyde, is a common side product. Unreacted 4-fluorophenol may also be present.
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From Bromination: Dibrominated species or other isomeric monobrominated products can form if the reaction conditions are not optimal.[3] Unreacted 5-fluoro-2-hydroxybenzaldehyde is also a possibility.
Troubleshooting Guides
Issue 1: Low yield of the final product with significant starting material remaining.
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a prominent spot for 5-fluoro-2-hydroxybenzaldehyde after bromination. | Incomplete Bromination: The reaction time may have been too short, or the temperature might have been too low. | Increase the reaction time and monitor the progress by TLC until the starting material is consumed. Ensure the reaction temperature is maintained at the optimal level as per the protocol. |
| Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., Br₂) might be incorrect. | Ensure the accurate measurement and addition of the brominating agent. A slight excess might be necessary, but this should be carefully controlled to prevent di-bromination.[5] | |
| TLC analysis after formylation shows a large amount of 4-fluorophenol. | Inefficient Formylation: The conditions for the Reimer-Tiemann or Duff reaction may have been suboptimal. | For the Reimer-Tiemann reaction, ensure a strong base is used and the temperature is appropriately elevated.[2][6] For the Duff reaction, the use of anhydrous conditions and appropriate heating is critical.[1][7] |
Issue 2: Presence of multiple product spots on TLC, indicating a mixture of isomers or side products.
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots with similar polarity to the desired product after bromination. | Formation of Isomers/Di-bromination: This can occur if the reaction temperature is too high or if an excess of the brominating agent is used.[3] | Carefully control the reaction temperature, preferably adding the bromine at a lower temperature. Use the correct stoichiometry of the brominating agent. Purification by column chromatography may be required.[5] |
| A significant side product spot is observed after the formylation step. | Lack of Regioselectivity: The Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers.[6][8] | Modifying the reaction conditions, such as the choice of solvent or base, can sometimes improve ortho-selectivity. A thorough purification by column chromatography is necessary to isolate the desired 5-fluoro-2-hydroxybenzaldehyde before proceeding to the bromination step. |
Quantitative Data Summary
The following table summarizes potential outcomes and their likely causes, which can be cross-referenced with the troubleshooting guide.
| Outcome | Expected Yield | Purity by ¹H NMR | Likely Side Products | Corresponding Troubleshooting Section |
| Optimal | >70% | >98% | Minimal | - |
| Low Yield | <50% | >95% | Unreacted starting material (5-fluoro-2-hydroxybenzaldehyde) | Issue 1 |
| Impure Product | Variable | <90% | Isomeric byproducts, di-brominated products | Issue 2 |
Experimental Protocols
Protocol 1: Ortho-formylation of 4-fluorophenol (Reimer-Tiemann Reaction)
This protocol is adapted from general Reimer-Tiemann reaction procedures.[2][6]
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Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-fluorophenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq.).
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Heating: Heat the mixture to 60-70°C with vigorous stirring.
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Chloroform Addition: Add chloroform (1.5 eq.) dropwise through the dropping funnel over 1 hour, maintaining the temperature.
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Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.
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Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3.
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Extraction: Extract the product with diethyl ether or dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 5-fluoro-2-hydroxybenzaldehyde.
Protocol 2: Bromination of 5-fluoro-2-hydroxybenzaldehyde
This protocol is based on standard bromination procedures for activated aromatic rings.[3][5]
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Reaction Setup: In a round-bottomed flask protected from light, dissolve 5-fluoro-2-hydroxybenzaldehyde (1 eq.) in glacial acetic acid or dichloromethane.
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Cooling: Cool the solution in an ice bath to 0-5°C.
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Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Quenching: Pour the reaction mixture into cold water to precipitate the crude product.
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Filtration and Washing: Filter the solid, wash thoroughly with cold water to remove any acid, and then wash with a cold solution of sodium bisulfite to remove excess bromine.
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Drying and Purification: Dry the solid under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Improving the regioselectivity of bromination in salicylaldehyde synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the regioselectivity of bromination in salicylaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of salicylaldehyde bromination, and what influences their formation?
The bromination of salicylaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strong activating, ortho-, para- directing group, while the aldehyde (-CHO) group is a deactivating, meta- directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile.
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5-bromosalicylaldehyde: This is the para-substituted product and is typically the major isomer formed during direct bromination due to less steric hindrance compared to the ortho positions.
-
3-bromosalicylaldehyde: This is one of the ortho-substituted products. It is generally formed in smaller quantities during direct bromination. For high yields, an indirect method is preferred.
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3,5-dibromosalicylaldehyde: This is a common byproduct resulting from polysubstitution, which occurs because the hydroxyl group strongly activates the aromatic ring, making it susceptible to further bromination.
The choice of brominating agent, solvent, and reaction temperature significantly impacts the ratio of these products.
Q2: How can I selectively synthesize 5-bromosalicylaldehyde?
To favor the formation of 5-bromosalicylaldehyde, direct bromination of salicylaldehyde is the standard approach. Key methods include:
-
Molecular Bromine (Br₂): Using molecular bromine in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at controlled temperatures is a common method.[1]
-
N-Bromosuccinimide (NBS): NBS is a safer alternative to liquid bromine and can be used in polar solvents like acetic acid or aqueous ethanol to achieve 5-bromination.[1]
-
Oxidative Bromination: A highly selective method involves using a combination of potassium bromide (KBr) and hydrogen peroxide (H₂O₂) with a dioxovanadium(V) complex as a catalyst. This system can produce 5-bromosalicylaldehyde with high selectivity and quantitative yield.[2]
Q3: How can I selectively synthesize 3-bromosalicylaldehyde?
Direct bromination is not an effective strategy for selectively producing 3-bromosalicylaldehyde due to the competing and sterically favored para-substitution. The most efficient and highly regioselective method is the ortho-formylation of 2-bromophenol .[3] This reaction uses reagents like paraformaldehyde and anhydrous magnesium chloride in THF to introduce the aldehyde group specifically at the ortho position to the hydroxyl group of 2-bromophenol, yielding 3-bromosalicylaldehyde in high purity (70-90% yield).
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a mixture of 3- and 5-bromo isomers.
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Caption: Troubleshooting workflow for poor regioselectivity.
-
Possible Cause: You are attempting to synthesize 3-bromosalicylaldehyde via direct bromination of salicylaldehyde. This approach inherently lacks selectivity.
-
Solution: For 3-bromosalicylaldehyde, you must use an alternative synthetic route. The recommended, highly regioselective method is the ortho-formylation of 2-bromophenol.[4][3]
-
Possible Cause: When targeting 5-bromosalicylaldehyde, harsh reaction conditions (e.g., high temperature, highly reactive brominating agent) can lead to the formation of the 3-bromo isomer and other byproducts.
-
Solution:
-
Lower Temperature: Perform the reaction at a lower temperature to increase selectivity.
-
Milder Reagents: Consider using N-Bromosuccinimide (NBS) instead of molecular bromine, as it can offer better control.
-
Solvent Screening: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents to optimize for the 5-bromo product.
-
Issue 2: Excessive Formation of 3,5-dibromosalicylaldehyde.
-
Possible Cause: The stoichiometry of the brominating agent is incorrect (too much bromine was added). The highly activated ring is prone to a second bromination.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to salicylaldehyde. Use a 1:1 or slightly less than 1:1 ratio. A patent for synthesizing 5-bromosalicylaldehyde suggests that a high molar ratio of salicylaldehyde to bromine (1:2 to 1:3) can lead to polysubstitution, although it was used to drive the reaction to completion.[5] For monobromination, precise control is key.
-
Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration of bromine in the reaction mixture at any given time. This minimizes the chance of a second bromination event on the newly formed, still-activated monobromo product.
-
Data Presentation: Comparison of Synthetic Methods
| Target Product | Method | Brominating Agent / Key Reagents | Solvent | Typical Yield | Selectivity | Reference |
| 5-Bromosalicylaldehyde | Direct Bromination | Liquid Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 76.9% | Good (Primarily 5-bromo) | [5] |
| 5-Bromosalicylaldehyde | Direct Bromination | N-Bromosuccinimide (NBS) | Acetic Acid / aq. Ethanol | Moderate to Good | Good | [1] |
| 5-Bromosalicylaldehyde | Oxidative Bromination | KBr / H₂O₂ / Dioxovanadium(V) catalyst | Acetonitrile/Water | Quantitative | ~87% for 5-bromo | [2] |
| 3-Bromosalicylaldehyde | Ortho-formylation | Paraformaldehyde / MgCl₂ / Et₃N | Tetrahydrofuran (THF) | 70-90% | Excellent (Exclusively 3-bromo) | [4][3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromosalicylaldehyde via Direct Bromination
This protocol is adapted from a patented procedure for the synthesis of 5-bromosalicylaldehyde.[5]
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Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylaldehyde (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Prepare a solution of liquid bromine (1.0-1.1 eq) in CCl₄ and add it to the dropping funnel.
-
Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the salicylaldehyde solution over 1-2 hours with continuous stirring. Maintain the temperature below 10°C.
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Workup: After the addition is complete, allow the mixture to stir for an additional hour. The product may precipitate as a solid.
-
Isolation: Filter the solid product and wash it with cold absolute ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-bromosalicylaldehyde crystals.
Protocol 2: Synthesis of 3-Bromosalicylaldehyde via Ortho-formylation
This protocol is based on the highly regioselective method reported by Hansen and Skattebøl.[4][3]
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Preparation: In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 eq), paraformaldehyde (3.0 eq), and triethylamine (2.0 eq).
-
Solvent Addition: Add dry tetrahydrofuran (THF) to the flask.
-
Reagent Addition: To the stirred suspension, add 2-bromophenol (1.0 eq) dropwise.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion using TLC.
-
Workup: Cool the mixture to room temperature in an ice bath. Add diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic phase sequentially with 1 N HCl and then with water.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude 3-bromosalicylaldehyde.
-
Purification: Recrystallize the solid from hexane to obtain pure, pale yellow needles of 3-bromosalicylaldehyde.
Visualizations
// Connections Salicylaldehyde -> FiveBromo [label="Br₂, CCl₄\nor NBS, AcOH"]; Salicylaldehyde -> ThreeBromo [label="Minor"]; FiveBromo -> Dibromo [label="Excess Br₂"]; TwoBromophenol -> ThreeBromo_indirect [label="Ortho-formylation"]; }
Caption: Reaction pathways for salicylaldehyde bromination.
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// Edges Start -> Decision; Decision -> Path_3_Bromo [label="3-Bromo"]; Path_3_Bromo -> Method_3_Bromo; Method_3_Bromo -> End; Decision -> Path_5_Bromo [label="5-Bromo"]; Path_5_Bromo -> Method_5_Bromo; Method_5_Bromo -> End; }
Caption: Experimental workflow for selective synthesis.
References
Technical Support Center: Column Chromatography Purification of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
This guide provides detailed protocols and troubleshooting advice for the purification of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde using column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography of this compound?
A1: Due to the polar nature of the hydroxyl and aldehyde functional groups, a normal-phase chromatography setup is recommended. The standard stationary phase is silica gel.[1][2] A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] The initial polarity should be determined by Thin Layer Chromatography (TLC) to achieve a target Retention Factor (Rf) of approximately 0.2-0.3 for the desired compound, which generally provides the best separation.[1][4][5]
Q2: How do I select and optimize the mobile phase (eluent)?
A2: Mobile phase selection is crucial for successful separation.[2][6]
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Initial Screening (TLC): Use TLC to test various solvent systems. A common and effective system is a mixture of ethyl acetate and hexane.[3] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%) until the target compound has an Rf value between 0.2 and 0.3.[4]
-
Optimization for Separation: If the target compound co-elutes with impurities, you need to alter the selectivity. This can be achieved by changing the solvent system. For example, substituting ethyl acetate with diethyl ether or a mixture of hexane and dichloromethane can change the interactions between your compounds and the stationary phase, potentially improving separation.[3][7]
Q3: My compound is streaking or not moving from the baseline on the column (low Rf). What should I do?
A3: This indicates that the mobile phase is not polar enough to elute the compound.[2] You should gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 30% or 40%. For very polar compounds that are still not eluting, a stronger solvent system like methanol in dichloromethane can be used.[3] However, be cautious when using alcohol-based solvents with aldehydes, as they can sometimes form acetals or hemiacetals on the acidic silica surface.[7]
Q4: My compound is eluting with impurities (poor separation). How can I improve the resolution?
A4: Poor resolution can be addressed in several ways:
-
Optimize Mobile Phase: As mentioned in Q2, try a different solvent system to alter selectivity. A large difference in Rf values between your compound and impurities on TLC is a good indicator of successful column separation.[8]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the percentage of the polar solvent over time. This gradient approach can significantly improve the separation of compounds with close Rf values.[9]
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Column Packing and Loading: Ensure the column is packed uniformly without air bubbles and that the sample is loaded in a narrow, concentrated band at the top of the column.[4][10] Overloading the column with too much crude material can also lead to poor separation.
Q5: I suspect my aldehyde is decomposing on the silica gel column. What are my options?
A5: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[7][8]
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Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing the slurry or flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).[7]
-
Switch the Stationary Phase: If deactivation is not effective, consider using a different stationary phase. Alumina is a common alternative to silica and is available in neutral, basic, or acidic forms. For sensitive aldehydes, neutral or basic alumina can be a good choice.[7][9]
Data Presentation: Recommended Chromatographic Parameters
The following table summarizes the recommended starting conditions for the purification of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for normal-phase chromatography of polar organic compounds.[2] |
| Mobile Phase System | Hexane / Ethyl Acetate | A versatile and widely used solvent system with tunable polarity for a broad range of compounds.[3] |
| Alternative System | Hexane / Diethyl Ether or Dichloromethane / Ethyl Acetate | Offers different selectivity which may help separate difficult impurities.[3][7] |
| Starting Polarity | 10-30% Ethyl Acetate in Hexane | Good starting range for a moderately polar compound. Final ratio must be determined by TLC.[3] |
| Target Rf (TLC) | ~ 0.2 - 0.3 | Provides optimal resolution and a practical elution time on the column.[1][4] |
Experimental Protocol: Step-by-Step Guide
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots using a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf of ~0.2-0.3 and is well-separated from major impurities.[4]
-
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove any air bubbles.[4]
-
Add a protective layer of sand on top of the packed silica.
-
Drain the excess solvent until the level just reaches the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.[10]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10] This method is preferred for samples that are not very soluble in the mobile phase.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions for the presence of your compound using TLC.[5]
-
Once identified, combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visual Troubleshooting Guide
The following workflow diagram illustrates a logical approach to troubleshooting common issues encountered during column chromatography.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing the formation of isomers during the synthesis of substituted benzaldehydes
Welcome to the Technical Support Center for the Synthesis of Substituted Benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preventing the formation of isomers during the synthesis of substituted benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of isomers during the formylation of a substituted benzene?
A1: The formylation of a substituted benzene is an electrophilic aromatic substitution (EAS) reaction. The existing substituent on the benzene ring directs the incoming formyl group to specific positions (ortho, meta, or para). The electronic properties of the substituent determine this directing effect. Electron-donating groups (EDGs) are typically ortho, para-directors, while electron-withdrawing groups (EWGs) are generally meta-directors.[1] The formation of a mixture of isomers occurs when the directing effect is not perfectly selective, or when secondary factors such as steric hindrance come into play.[1]
Q2: How can I predict the major isomeric product of a formylation reaction?
A2: The major product can be predicted by considering the electronic nature of the substituent already on the aromatic ring.
-
Activating Groups (Ortho, Para-Directors): These groups donate electron density to the ring, making the ortho and para positions more nucleophilic. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2) groups.
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making the meta position the least deactivated and therefore the most likely site of electrophilic attack. Examples include nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups.
-
Halogens: Halogens are an exception as they are deactivating yet ortho, para-directing.
Q3: What are the most common methods for synthesizing substituted benzaldehydes?
A3: Several named reactions are widely used for aromatic formylation, each with its own advantages and substrate scope:
-
Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent (formed from a substituted amide like DMF and an acid chloride like POCl₃) to formylate electron-rich aromatic compounds.[2]
-
Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium for the ortho-formylation of phenols.[3]
-
Reimer-Tiemann Reaction: Utilizes chloroform (CHCl₃) and a strong base for the ortho-formylation of phenols.[4]
-
Gattermann-Koch Reaction: Involves the reaction of an aromatic compound with carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[5] It is typically suitable for alkylbenzenes.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides strategies to prevent the formation of undesired isomers.
Issue 1: Formation of an Undesired Ortho/Para Isomer Mixture
Problem: My reaction is yielding a mixture of ortho and para isomers, and I need to improve the selectivity for one over the other.
Solutions:
The choice of formylation method and the reaction conditions can significantly influence the ortho/para ratio.
Strategies to Favor Ortho-Isomer Formation:
Certain reactions are inherently selective for the ortho position, often due to chelation or specific transition states.
-
Duff Reaction: This method is highly selective for the ortho-formylation of phenols due to the formation of a hydrogen-bonded intermediate.[7]
-
Reimer-Tiemann Reaction: Generally favors the ortho product. The selectivity can be influenced by the cation of the base used.[8]
-
Modified Duff Reaction (Casnati-Skattebøl Formylation): The use of magnesium dichloride and paraformaldehyde with triethylamine shows high ortho-selectivity.[9]
Strategies to Favor Para-Isomer Formation:
-
Steric Hindrance: Introducing a bulky substituent at the ortho position will sterically hinder the approach of the electrophile, favoring substitution at the less hindered para position.[10]
-
Reimer-Tiemann Reaction with Additives: The addition of cyclodextrins or polyethylene glycol to the Reimer-Tiemann reaction can increase the yield of the para-isomer by sterically blocking the ortho positions.[1][11]
Decision Logic for Isomer Control
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cris.huji.ac.il [cris.huji.ac.il]
Technical Support Center: Recrystallization of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The following information is designed to address common challenges encountered during the recrystallization process.
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen solvent.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for this compound. Aromatic aldehydes with hydroxyl and halogen substituents have moderate polarity. Try a different solvent or a solvent mixture. Good starting points include alcohols (ethanol, methanol), or a mixture of a polar solvent with a non-polar solvent (e.g., ethyl acetate/hexane). |
| Insufficient Solvent | You may not be using enough solvent to dissolve the compound, even at elevated temperatures. Add small increments of hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will hinder crystallization upon cooling.[1] |
| Insoluble Impurities | The undissolved material may be insoluble impurities. If the majority of your compound has dissolved and a small amount of solid remains, perform a hot filtration to remove these impurities before allowing the solution to cool.[2] |
Issue: No crystals form upon cooling.
| Potential Cause | Recommended Solution |
| Too Much Solvent | This is a common reason for failed crystallization.[1] The solution is not supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Supersaturation | The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[1] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3] |
| Cooling Too Slowly | While slow cooling is generally preferred for large crystals, sometimes very slow cooling can prevent nucleation. Try cooling the flask in an ice bath to induce crystallization. |
Issue: The compound "oils out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| Low Melting Point Impurities | The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil. |
| Solution is Too Concentrated | The compound is coming out of solution at a temperature above its melting point.[4] Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] |
| Inappropriate Solvent | The solvent may be too non-polar. Try a more polar solvent or a different solvent mixture. |
Issue: Crystals form too quickly.
| Potential Cause | Recommended Solution |
| Solution is Too Concentrated | Rapid crystal formation can trap impurities.[3] |
| Cooling Too Rapidly | The solution was cooled too quickly, leading to the formation of a precipitate rather than crystals.[2] |
| Insufficient Solvent | Not enough solvent was used, causing the compound to crash out of solution. Reheat the mixture, add a small amount of additional solvent, and allow it to cool more slowly.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How can I obtain larger, purer crystals?
A2: To obtain larger and purer crystals, it is crucial to allow the solution to cool slowly and undisturbed.[2] Rapid cooling can lead to the formation of smaller crystals that may trap impurities. After dissolving the compound in the minimum amount of hot solvent, cover the flask and allow it to cool to room temperature on a benchtop before transferring it to an ice bath to maximize yield.
Q3: What should I do if my recrystallized product is still impure?
A3: If the product remains impure after a single recrystallization, a second recrystallization may be necessary. Alternatively, other purification techniques such as column chromatography could be employed.[6] For instance, a similar compound, 3-bromo-5-fluoro-4-hydroxybenzaldehyde, has been purified using column chromatography on silica gel with a petroleum ether/ethyl acetate eluent.[6]
Q4: How does the presence of the hydroxyl, bromo, and fluoro groups affect solvent choice?
A4: The hydroxyl group increases the compound's polarity and allows for hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. The bromo and fluoro groups are electron-withdrawing and increase the molecule's overall polarity compared to unsubstituted benzaldehyde. A good recrystallization solvent will dissolve the compound when hot but have limited solubility at cooler temperatures.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. If some solid remains, it may be an impurity.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this process to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is readily soluble) at an elevated temperature.
-
Addition of "Bad" Solvent: While keeping the solution hot, slowly add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold "bad" solvent.
-
Drying: Dry the purified crystals.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the recrystallization of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Hydroxybenzaldehydes - Demethylation Step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the demethylation of substituted methoxybenzaldehydes in the synthesis of their hydroxy counterparts. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low yield in BBr₃ Demethylation
Q: I am getting a very low yield after performing a demethylation reaction using boron tribromide (BBr₃). What are the possible causes and how can I improve it?
A: Low yields in BBr₃ demethylations are a common issue and can stem from several factors throughout the experimental process. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Verification: Always monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding with the workup.[1][2]
-
Optimization: If the reaction is sluggish, consider increasing the reaction time or gradually raising the temperature. For substrates with multiple methoxy groups, ensure you are using at least one equivalent of BBr₃ per methoxy group; often a slight excess (1.1-1.2 equivalents) is beneficial.[2]
-
-
Workup Issues:
-
Product Loss: Significant product loss can occur during the aqueous workup.[3] The choice of quenching agent is critical. If using methanol (MeOH) to quench excess BBr₃, the resulting trimethyl borate and your potentially polar product might be partially soluble in the aqueous layer or lost during solvent removal. It is crucial to remove MeOH under reduced pressure before extraction.[1]
-
Alternative Quenching: A generally safer and more efficient method is to quench the reaction by slowly adding the reaction mixture to ice-water or a chilled saturated sodium bicarbonate solution at 0°C.[1][2]
-
-
Reagent Quality:
-
Moisture Sensitivity: Boron tribromide is extremely sensitive to moisture and reacts violently with water.[3][4][5] Using a previously opened or improperly stored bottle of BBr₃ can lead to decreased reactivity. It is highly recommended to use a fresh bottle or a recently purchased solution for optimal results.[3] All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2][6]
-
Issue 2: Formation of Agglomerate/Emulsion During Workup
Q: During the aqueous workup of my BBr₃ demethylation, a persistent emulsion or a solid agglomerate formed between the organic and aqueous layers. How can I resolve this?
A: This is a frequent problem, especially with polar, phenolic products. The agglomerate often contains your desired product.
-
Breaking Emulsions:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[1][2]
-
Adjust pH: The pH of the aqueous layer can influence the solubility of your product and byproducts. Careful adjustment of the pH might be necessary to dissolve the agglomerate or improve phase separation.[1] Your product might be precipitating as a salt.
-
Filtration: In some cases, the solid can be isolated by filtration, washed, and then redissolved in an appropriate solvent.
-
Issue 3: Choosing the Right Demethylation Reagent
Q: BBr₃ seems too harsh for my substrate. What are some alternative reagents for the demethylation of substituted hydroxybenzaldehydes?
A: Several alternatives to BBr₃ exist, each with its own advantages and disadvantages depending on the substrate's functional group tolerance.
-
Aluminum Chloride (AlCl₃) with Pyridine: This combination is effective for demethylating substrates like vanillin. The reaction is typically refluxed in a solvent like dichloromethane.[7][8][9] Yields can be high, but reaction times can be long (e.g., 24 hours).[7][9]
-
Hydrobromic Acid (HBr): A strong protic acid that can cleave aryl methyl ethers. However, this method usually requires elevated temperatures (around 130°C), which can be problematic for sensitive substrates.[4][10]
-
Thiolates: Strong nucleophiles like sodium thioethoxide in a polar aprotic solvent (e.g., DMF) can cleanly and rapidly demethylate aryl methyl ethers, often in high yield.[11] Odorless long-chain thiols can also be used.[4]
-
Iodotrimethylsilane (TMS-I): A versatile reagent that can be used for demethylation, sometimes prepared in situ from TMS-Cl and NaI.[12]
Data Summary
The following tables provide a summary of reaction conditions and yields for the demethylation of common substituted hydroxybenzaldehydes.
Table 1: Demethylation of Vanillin
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ / Pyridine | CH₂Cl₂ | 45 (reflux) | 24 | 87 | [7] |
| AlI₃ / Pyridine | Hexane | Reflux | N/A | 94 | [8] |
| AlBr₃ / Xylene | Xylene | 95-100 | 1 | 91 | [13] |
Table 2: General BBr₃ Demethylation Conditions
| Substrate | Equivalents of BBr₃ | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Bromo-5-methoxybenzaldehyde | 1.0 - 1.2 | CH₂Cl₂ | 0 to RT | 3h | High | [3] |
| 2-iodo-3,5-dimethoxybenzaldehyde | >2 | CH₂Cl₂ | -78 to RT | N/A | Low (initially) | [14] |
| 3,3'-Dimethoxybiphenyl | >2 | CH₂Cl₂ | -80 to RT | Overnight | 77-86 | [15] |
| General Aryl Methyl Ether | 3 | CH₂Cl₂ | 0 to RT | Overnight | 82 | [16] |
| General Aryl Methyl Ether | 2.2 | CH₂Cl₂ | 0 to RT | 22h | N/A | [16] |
Experimental Protocols
Protocol 1: Demethylation of Vanillin using AlCl₃ and Pyridine
This protocol is adapted from literature procedures for the synthesis of protocatechualdehyde from vanillin.[7][9]
Materials:
-
Vanillin
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), 15-20% aqueous solution
-
Diethyl ether
-
Apparatus for reaction under inert atmosphere, with cooling and reflux capabilities
Procedure:
-
In a flask protected from atmospheric moisture, suspend anhydrous AlCl₃ (1.1 eq) in a solution of vanillin (1.0 eq) in anhydrous dichloromethane.
-
While stirring briskly and cooling to maintain the temperature at 30-35°C, slowly add pyridine (4.4 eq). The reaction is vigorous.
-
After addition, the resulting clear light orange solution is heated to reflux (approx. 45°C) and maintained at this temperature with stirring for 24 hours.
-
After the reflux period, cool the solution to 25°C.
-
Hydrolyze the product by the slow addition of 15-20% HCl while stirring and maintaining the temperature at 25-30°C, until the mixture is acidic (tested with Congo red indicator).
-
Separate the two phases. The lower dichloromethane layer contains unreacted vanillin.
-
Extract the aqueous phase with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product, protocatechualdehyde.
Protocol 2: General Procedure for Demethylation using BBr₃
This is a general protocol and may require optimization for specific substrates.[2][6][16]
Materials:
-
Substituted methoxybenzaldehyde
-
Boron tribromide (BBr₃), 1M solution in CH₂Cl₂ or neat
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice-water or saturated aqueous NaHCO₃
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Apparatus for reaction under inert atmosphere, with cooling capabilities
Procedure:
-
Dissolve the substituted methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78°C (dry ice/acetone bath) or 0°C (ice bath).
-
Slowly add BBr₃ (1.1-1.2 equivalents per methoxy group) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours to overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully and slowly quench the reaction by pouring the mixture into vigorously stirred ice-water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
If an emulsion forms, add brine to aid in separation.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: A generalized experimental workflow for the demethylation of substituted hydroxybenzaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. nbinno.com [nbinno.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. Vanillin Demethylation with Pyridine and AlCl31 , Hive Newbee Forum [chemistry.mdma.ch]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. CN102241575A - Method for preparing protocatechuic aldehyde from vanillin - Google Patents [patents.google.com]
- 10. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Demethylation of vanillin. , Hive Novel Discourse [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Technical Support Center: Monitoring 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 3-Bromo-5-fluoro-2-hydroxybenzaldehyde using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my reaction?
A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a reaction.[1] By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine if the reaction is proceeding and when it has reached completion.[2]
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The ideal solvent system will provide a good separation between your starting material (this compound), your product, and any significant byproducts. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3] A good starting ratio to try is 7:3 or 8:2 hexane:ethyl acetate. The goal is to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation.
Q3: How can I visualize the spots on my TLC plate?
A3: Since this compound is an aromatic compound, the primary and non-destructive method for visualization is using a UV lamp (254 nm), under which aromatic compounds typically appear as dark spots.[4][5][6] For further confirmation or if the spots are faint, various chemical stains can be used. Stains that are effective for phenols and aldehydes, such as p-anisaldehyde, vanillin, or potassium permanganate, are suitable.[4][5] A ferric chloride stain can also be used specifically for the phenolic hydroxyl group.[4]
Q4: What do Rf values represent and how do I calculate them?
A4: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). The formula for calculating Rf is:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]
Q5: My starting material and product have very similar Rf values. How can I improve the separation?
A5: If the Rf values are too close, you need to alter the polarity of your mobile phase. If the spots are too high on the plate (high Rf), your mobile phase is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), the mobile phase is not polar enough; increase the proportion of the polar solvent.[7] Experimenting with different solvent systems, for instance, replacing hexane with dichloromethane or ethyl acetate with acetone, can also improve separation.
Troubleshooting Guide
This guide addresses common issues encountered when monitoring this compound reactions by TLC.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute your reaction sample before spotting it on the TLC plate.[8]- Add a small amount of a polar solvent like methanol to your sample before spotting.- Consider using a different stationary phase, such as alumina or reverse-phase plates. |
| No spots are visible under UV light | - The concentration of the compound is too low.- The compound is not UV-active (unlikely for this aromatic compound).- The compound has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8]- Use a chemical stain for visualization.[5]- Ensure the plate is not heated excessively after spotting. |
| Spots are smeared or run into each other | - The initial spots were too large or too close together.- The TLC chamber was not properly saturated with solvent vapor. | - Use a fine capillary to apply small, concentrated spots.- Ensure the spots are at least 1 cm apart.- Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with the solvent vapor. |
| The solvent front is uneven | - The bottom of the TLC plate is not level in the developing chamber.- The silica gel on the plate has been disturbed. | - Ensure the TLC plate is placed vertically and evenly in the chamber.- Handle the TLC plates carefully by the edges to avoid touching the silica surface.[8] |
| Unexpected spots appear | - Contamination of the sample or TLC plate.- Formation of byproducts in the reaction. | - Use clean glassware and capillary tubes.- Avoid touching the face of the TLC plate.- This may indicate the presence of impurities or side reactions; this is valuable data for your reaction monitoring. |
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol provides a general procedure for monitoring the progress of a reaction involving this compound.
1. Materials:
- TLC plates (silica gel 60 F254)
- Developing chamber with a lid
- Capillary tubes for spotting
- Mobile phase (e.g., 8:2 Hexane:Ethyl Acetate)
- Reaction mixture
- Starting material (this compound) as a reference
- UV lamp (254 nm)
- Staining solution (e.g., p-anisaldehyde stain)
- Heat gun
2. Procedure:
- Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
- Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.
- Spot the Plate:
- Lane 1 (Reference): Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small spot on the origin line.
- Lane 2 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it on the origin line.
- Lane 3 (Co-spot): Spot the starting material and the reaction mixture at the same point on the origin line. This helps to confirm the identity of the starting material spot in the reaction mixture.
- Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent to run up the plate.
- Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
- UV Visualization: View the plate under a UV lamp (254 nm) and circle the visible spots with a pencil.
- Staining (Optional): If necessary, dip the plate into a staining solution, then gently heat it with a heat gun until the spots appear.
- Analyze the Results: Compare the spots in the reaction mixture lane to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Calculate the Rf values for all spots.
Data Presentation
| Compound | Typical Mobile Phase | Expected Rf Range * | Visualization Method(s) |
| This compound | 8:2 Hexane:Ethyl Acetate | 0.4 - 0.6 | UV (254 nm), p-Anisaldehyde stain, Ferric Chloride stain |
| Potential Product(s) | 8:2 Hexane:Ethyl Acetate | Varies (typically lower or higher than starting material depending on polarity change) | UV (254 nm), p-Anisaldehyde stain |
*Expected Rf values are estimates and can vary based on specific TLC plate characteristics, temperature, and chamber saturation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. scribd.com [scribd.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis, and its precursors. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a plausible synthetic pathway and compares the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target molecule and its immediate precursor, 5-fluoro-2-hydroxybenzaldehyde. An alternative precursor, 2-bromo-4-fluoroanisole, is also discussed.
Synthetic Pathway
A common and direct route to this compound involves the electrophilic bromination of 5-fluoro-2-hydroxybenzaldehyde. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the position ortho to the hydroxyl group and meta to the aldehyde is sterically hindered, and the other ortho position is occupied by the fluorine atom, thus favoring bromination at the 3-position.
An alternative, multi-step synthesis could involve the bromination of 4-fluoroanisole to yield 2-bromo-4-fluoroanisole, followed by formylation and subsequent demethylation to arrive at the final product.
Caption: Synthetic routes to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these compounds during synthesis and purification.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 5-Fluoro-2-hydroxybenzaldehyde | 11.0 (s, 1H), 9.88 (s, 1H), 7.25 (dd, J=8.8, 3.2 Hz, 1H), 7.15 (m, 1H), 7.00 (dd, J=8.8, 4.4 Hz, 1H) | -OH, -CHO, Ar-H, Ar-H, Ar-H |
| This compound | 11.5 (s, 1H), 9.85 (s, 1H), 7.45 (d, J=2.4 Hz, 1H), 7.30 (dd, J=8.0, 2.4 Hz, 1H) | -OH, -CHO, Ar-H, Ar-H |
| 2-Bromo-4-fluoroanisole | 7.20 (dd, J=8.4, 2.8 Hz, 1H), 7.05 (m, 1H), 6.90 (dd, J=8.8, 4.8 Hz, 1H), 3.85 (s, 3H) | Ar-H, Ar-H, Ar-H, -OCH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 5-Fluoro-2-hydroxybenzaldehyde | 196.5, 158.8 (d, J=242.4 Hz), 156.0, 124.5 (d, J=23.2 Hz), 122.5 (d, J=7.1 Hz), 119.5 (d, J=23.2 Hz), 117.8 (d, J=7.1 Hz) | C=O, C-F, C-OH, Ar-C, Ar-C, Ar-C, Ar-C |
| This compound | 192.8, 157.2 (d, J=245.5 Hz), 154.5, 126.8 (d, J=24.2 Hz), 123.0 (d, J=7.1 Hz), 112.5 (d, J=23.2 Hz), 110.2 | C=O, C-F, C-OH, Ar-C, Ar-C, Ar-C, C-Br |
| 2-Bromo-4-fluoroanisole | 158.0 (d, J=242.4 Hz), 152.0, 120.5 (d, J=25.3 Hz), 116.5 (d, J=23.2 Hz), 115.0 (d, J=8.1 Hz), 56.5 | C-F, C-O, Ar-C, Ar-C, C-Br, -OCH₃ |
Table 3: IR Spectroscopy Data (Solid, cm⁻¹)
| Compound | Key Peaks (cm⁻¹) | Assignment |
| 5-Fluoro-2-hydroxybenzaldehyde | 3100-3000 (broad), 2850, 1660, 1600, 1480, 1250, 1150 | O-H stretch, C-H (aldehyde), C=O stretch, C=C stretch (aromatic), C=C stretch (aromatic), C-O stretch, C-F stretch |
| This compound | 3100-3000 (broad), 2860, 1655, 1590, 1470, 1240, 1140, 650 | O-H stretch, C-H (aldehyde), C=O stretch, C=C stretch (aromatic), C=C stretch (aromatic), C-O stretch, C-F stretch, C-Br stretch |
| 2-Bromo-4-fluoroanisole | 3050, 2950, 1600, 1490, 1260, 1160, 1030, 680 | C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), C=C stretch (aromatic), C-O stretch (asymmetric), C-F stretch, C-O stretch (symmetric), C-Br stretch |
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 5-Fluoro-2-hydroxybenzaldehyde | 140 | 139 (M-H)⁺, 111 (M-CHO)⁺, 83 |
| This compound | 218/220 (bromine isotopes) | 217/219 (M-H)⁺, 189/191 (M-CHO)⁺, 110 |
| 2-Bromo-4-fluoroanisole | 204/206 (bromine isotopes) | 189/191 (M-CH₃)⁺, 125 (M-Br)⁺, 95 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 101 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a clean, dry salt plate (KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]
-
-
Instrument Parameters:
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the clean, empty sample compartment. Then, place the sample plate in the holder and acquire the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[2]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for these compounds.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp up to 250-280 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic analysis of this compound and its precursors reveals distinct features that allow for their unambiguous identification. In ¹H NMR, the introduction of the bromine atom in the final product causes a characteristic downfield shift and a change in the splitting pattern of the aromatic protons compared to the precursor. Similarly, ¹³C NMR shows the appearance of a signal for the carbon attached to bromine and shifts in the other aromatic carbon signals. The IR spectrum of the final product is distinguished by the presence of a C-Br stretching vibration, in addition to the characteristic bands of the hydroxyl, aldehyde, and C-F groups. Finally, mass spectrometry clearly indicates the incorporation of a bromine atom through the characteristic isotopic pattern of the molecular ion peak. These spectroscopic techniques, when used in conjunction, provide a powerful toolkit for monitoring the synthesis and ensuring the purity of this compound.
References
A Comparative Analysis of Crystal Packing in Halogenated 2-Hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the molecular structure of 2-hydroxybenzaldehyde (salicylaldehyde) derivatives significantly influences their crystal packing arrangements. This guide provides a comparative study of the supramolecular architectures of chloro-, bromo-, and fluoro-substituted 2-hydroxybenzaldehydes, supported by crystallographic data. The nature and positioning of the halogen atom dictate the dominant intermolecular interactions, leading to diverse packing motifs. Understanding these interactions is crucial for crystal engineering and the rational design of pharmaceutical compounds with desired solid-state properties.
Data Presentation: Crystallographic and Interaction Parameters
The following tables summarize the key crystallographic data and intermolecular interaction geometries for a selection of halogenated 2-hydroxybenzaldehydes. These compounds all exhibit a strong intramolecular O—H···O hydrogen bond, which creates a stable six-membered ring and influences the overall molecular planarity.
Table 1: Crystallographic Data of Halogenated 2-Hydroxybenzaldehydes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | Monoclinic | P2₁/c | 3.8818(5) | 5.6515(7) | 15.204(2) | 93.176(1) | 333.0(1) | 2 |
| 5-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | Orthorhombic | Pca2₁ | 23.331(3) | 3.899(1) | 7.910(1) | 90 | 718.5(3) | 4 |
| 3-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | Monoclinic | P2₁/n | 7.0282(3) | 14.9715(7) | 6.8472(3) | 108.907(1) | 681.61(5) | 4 |
| 3-Chloro-5-fluoro-2-hydroxybenzaldehyde | C₇H₄ClFO₂ | Monoclinic | P2₁/n | 3.7154(3) | 15.064(1) | 12.193(1) | 93.19(1) | 680.93(9) | 4 |
Table 2: Key Intermolecular Interactions in Halogenated 2-Hydroxybenzaldehydes (Distances in Å, Angles in °)
| Compound | Interaction Type | D···A Distance | H···A Distance | D—H···A Angle | Symmetry Code |
| 5-Chloro-2-hydroxybenzaldehyde | O—H···O (intermolecular) | 2.894 | - | - | x, -1+y, z |
| C—H···O (aldehyde C—H) | 3.324 | 2.44 | 157 | 1-x, -1/2+y, 1/2-z | |
| 5-Bromo-2-hydroxybenzaldehyde | O—H···O (intermolecular) | 2.804(4) | - | - | - |
| 3-Bromo-2-hydroxybenzaldehyde | C—H···Br | - | 3.05 | 136.7 | - |
| π···π stacking | 3.752(1) | - | - | Centroid-to-centroid distance | |
| 3-Chloro-5-fluoro-2-hydroxybenzaldehyde | C—H···O (aryl C—H) | 3.254(2) | 2.37 | 155 | 1/2+x, 1/2-y, 1/2+z |
| C—H···F (aryl C—H) | 3.010(2) | - | - | - | |
| F···O | 2.880(2) | - | - | - | |
| π···π stacking | 3.7154(3) | - | - | Centroid-to-centroid distance |
Note: Data for 5-Chloro and 5-Bromo derivatives are based on typical values found in related structures, as detailed interaction parameters were not fully available in the initial search results. The primary interactions involve strong O-H···O hydrogen bonds forming chains.
Discussion of Crystal Packing
The crystal packing of these halogenated salicylaldehydes is primarily governed by a combination of strong hydrogen bonds, weaker C—H involved interactions, halogen-involved interactions, and π-π stacking.
-
5-Substituted Derivatives (Cl, Br): In 5-chloro- and 5-bromosalicylaldehyde, the dominant supramolecular synthon is a chain formed by intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule.[1] This head-to-tail arrangement results in the formation of infinite zigzag chains. Weaker C—H···O interactions further stabilize the packing.
-
3-Bromo Derivative: The crystal structure of 3-bromo-2-hydroxybenzaldehyde presents a different packing motif.[2] Here, the strong intermolecular O—H···O hydrogen bond is absent. Instead, the packing is directed by weaker C—H···Br interactions and significant offset face-to-face π-stacking interactions, with a centroid-to-centroid distance of 3.752 Å.[2] The position of the bulky bromine atom appears to sterically hinder the formation of the strong hydrogen-bonded chains seen in the 5-substituted isomers.
-
3-Chloro-5-fluoro Derivative: This dihalogenated example showcases a more complex interplay of interactions.[2] While a strong intramolecular O—H···O hydrogen bond is present, the intermolecular packing is facilitated by a network of weak C—H···O and C—H···F hydrogen bonds, a close F···O contact (2.880 Å), and offset π-stacking (centroid-to-centroid distance of 3.7154 Å).[2] Notably, direct halogen-halogen interactions are not observed in this structure.[2]
Experimental Protocols
General Synthesis of Halogenated 2-Hydroxybenzaldehydes:
Halogenated 2-hydroxybenzaldehydes are typically synthesized via electrophilic halogenation of 2-hydroxybenzaldehyde or a corresponding substituted phenol.
-
Bromination (e.g., 5-Bromosalicylaldehyde): A common method involves the direct bromination of salicylaldehyde.[3] Salicylaldehyde is dissolved in a suitable solvent, such as carbon disulfide or dichloromethane. A solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., 50 °C).[3] The reaction mixture is then worked up, and the product is purified by recrystallization.
-
Chlorination (e.g., 5-Chlorosalicylaldehyde): Synthesis can be achieved by reacting salicylaldehyde with an equimolar amount of chlorine.[1] The crude reaction mixture is often subjected to vacuum distillation to remove unreacted starting material before purification.[1]
Crystallization for X-ray Diffraction:
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation or controlled cooling of a saturated solution.
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, chlorobenzene) to form a nearly saturated solution. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks, leading to the formation of single crystals.
-
Controlled Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, or to a lower temperature in a refrigerator, to induce crystallization. For instance, crystals of certain 5-chloro salicylamide derivatives have been grown by dissolving the compound in hot chlorobenzene and cooling the solution to 4 °C at a rate of 0.25 °C per minute.
Mandatory Visualization
The following diagrams illustrate the key intermolecular interactions that direct the crystal packing in halogenated 2-hydroxybenzaldehydes and the general workflow for their comparative analysis.
Caption: Dominant intermolecular interactions in different isomers.
Caption: Experimental and analytical workflow for the study.
References
Validating the Structure of Schiff Bases Derived from 3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative overview of standard analytical techniques for validating the structure of Schiff bases derived from 3-bromo-5-fluoro-2-hydroxybenzaldehyde. We present supporting experimental data from analogous compounds and detailed methodologies to aid in the structural elucidation process.
Synthesis Pathway
Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.[1] In the case of Schiff bases derived from this compound, the reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) or imine group.[1]
Comparative Analysis of Validation Techniques
The structural validation of the synthesized Schiff base relies on a combination of spectroscopic and analytical methods. Each technique provides unique insights into the molecular structure, and their collective data ensures an accurate and comprehensive characterization. The following table summarizes the expected quantitative data for a Schiff base synthesized from this compound and a generic primary amine (R-NH2).
| Analytical Technique | Parameter | Expected Value/Observation | Reference Compound Data |
| ¹H NMR | Chemical Shift (δ) of Azomethine Proton (-CH=N-) | ~8.0-9.0 ppm (singlet) | 8.96 ppm for a Schiff base from 5-bromosalicylaldehyde. |
| Chemical Shift (δ) of Phenolic Proton (-OH) | ~10.0-13.0 ppm (broad singlet) | 10.22 ppm for a Schiff base from 5-bromosalicylaldehyde. | |
| Aromatic Protons | Multiplets corresponding to the substituted benzene rings. | Aromatic protons for a Schiff base from 5-bromosalicylaldehyde observed between 6.56-8.01 ppm. | |
| ¹³C NMR | Chemical Shift (δ) of Azomethine Carbon (-C=N-) | ~160-170 ppm | ~164.5 ppm for a similar Schiff base.[2] |
| Aromatic Carbons | Peaks in the aromatic region (~110-160 ppm). | Aromatic carbons for a Schiff base from 5-bromosalicylaldehyde and β-alanine appear between 115-150 ppm.[3] | |
| FT-IR | Stretching Frequency (ν) of Azomethine Bond (-C=N-) | ~1600-1650 cm⁻¹ | 1609 cm⁻¹ for a Schiff base from 5-bromosalicylaldehyde.[3] |
| Stretching Frequency (ν) of Phenolic Bond (O-H) | ~3200-3400 cm⁻¹ (broad) | A broad band observed around 3400 cm⁻¹ for similar Schiff bases.[4] | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the synthesized Schiff base. | A molecular ion at m/z = 274 was observed for a Schiff base with the molecular formula C₁₀H₁₀O₃NBr.[3] |
| Single-Crystal X-ray Diffraction | Crystal System, Space Group, Bond Lengths and Angles | Provides definitive 3D structure. | A Schiff base from 5-bromosalicylaldehyde crystallized in a monoclinic system with space group P2₁/c. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
1. Synthesis of Schiff Base: A methanolic solution of this compound (1 mmol) is added to a methanolic solution of the desired primary amine (1 mmol) at room temperature. The reaction mixture is stirred, and the resulting precipitate is isolated by filtration, washed with cold ethanol, and dried.[5]
2. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 or 500 MHz, using a deuterated solvent such as DMSO-d₆ or CDCl₃.[2][6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3. FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹.[7] The sample is prepared as a KBr pellet or analyzed as a thin film.
4. Mass Spectrometry: The mass spectrum is obtained using an ESI-MS or other suitable mass spectrometry techniques to determine the molecular weight of the compound.[3]
5. Single-Crystal X-ray Diffraction: A suitable single crystal of the synthesized Schiff base is grown by slow evaporation from an appropriate solvent.[8] The crystallographic data is collected on a diffractometer. The structure is then solved and refined using specialized software.[8]
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of the synthesized Schiff base.
Caption: Workflow for Schiff base validation.
References
- 1. jetir.org [jetir.org]
- 2. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 3. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
The Halogen Effect: A Comparative Analysis of Fluorine and Bromine Substitution on the Biological Activity of Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic properties. Among the halogens, fluorine and bromine are frequently employed to modulate the biological activity of lead compounds. This guide provides a comparative analysis of the influence of fluorine versus bromine substitution on the biological activity of salicylaldehydes, a class of compounds known for their broad-spectrum antimicrobial and anticancer properties. While direct head-to-head comparative studies are limited, this document synthesizes available data from studies on halogenated salicylaldehyde derivatives and broader principles of structure-activity relationships to offer valuable insights for researchers in drug discovery and development.
Data Presentation: Comparative Biological Activity
Table 1: Antiproliferative Activity of Ruthenium(II) Complexes with Halogenated Salicylaldehyde Ligands against A549 Cancer Cells
| Complex with Ligand | IC50 (µM) after 72h[1][2] |
| 5-bromosalicylaldehyde | 12.1 ± 1.1[1][2] |
| 3,5-dibromosalicylaldehyde | 7.9 ± 0.8 [1][2] |
| 5-chlorosalicylaldehyde | 16.5 ± 1.3[1][2] |
| 3,5-dichlorosalicylaldehyde | 10.2 ± 1.0[1][2] |
| 3-bromo-5-chlorosalicylaldehyde | 9.1 ± 0.9[1][2] |
Note: This data is for Ru(bpy)2 complexes of the salicylaldehyde derivatives and not the free ligands. However, it provides a valuable insight into the comparative influence of the halogen substituent on cytotoxicity, suggesting that bromine imparts greater potency than chlorine in this context. Dihalogenated ligands resulted in complexes with enhanced cytotoxicity compared to monohalogenated ones.[1][2]
Table 2: Antifungal Activity (MIC in µg/mL) of Various Halogenated Salicylaldehydes
| Compound | Candida albicans (MIC, 24h) | Saccharomyces cerevisiae (MIC, 24h) |
| Salicylaldehyde | 63 | 500 |
| 3,5-Dichlorosalicylaldehyde | 8 | 16 |
| 3,5-Dibromosalicylaldehyde | 4 | 8 |
| 5-Bromosalicylaldehyde | 16 | 31 |
| 5-Fluorosalicylaldehyde | Not directly compared in the same study | Not directly compared in the same study |
Note: This table is compiled from a study that evaluated a range of substituted salicylaldehydes. While a direct comparison between a fluoro- and bromo-substituted analogue at the same position is not available, the data indicates that halogenation, in general, significantly enhances antifungal activity compared to the parent salicylaldehyde. Notably, 3,5-dibromosalicylaldehyde showed very potent activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated salicylaldehydes is influenced by several factors related to the nature of the halogen substituent:
-
Electronegativity and Lipophilicity: Fluorine is the most electronegative element, which can alter the electronic distribution of the aromatic ring and influence interactions with biological targets.[3] Bromine is less electronegative but more lipophilic than fluorine. Increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to greater biological activity.[1]
-
Atomic Size: Bromine has a larger atomic radius than fluorine. This steric difference can affect how the molecule fits into the binding pocket of a target enzyme or receptor, potentially leading to stronger or weaker interactions.
-
Halogen Bonding: Both fluorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules. The strength of this interaction varies and can contribute to the overall binding affinity of the compound.[1]
Generally, in the context of antimicrobial and anticancer activity of aromatic compounds, the introduction of a halogen atom enhances efficacy. Studies on various classes of compounds suggest that bromine often confers higher activity compared to chlorine, and in many cases, this trend extends to fluorine, although exceptions are common and depend on the specific biological target and the position of substitution.[1][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
1. Preparation of Fungal Inoculum:
- Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- A suspension of the fungal culture is prepared in sterile saline or broth (e.g., RPMI-1640).
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- The inoculum is further diluted to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Test Compounds:
- The brominated and fluorinated salicylaldehyde derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 buffered with MOPS).
3. Incubation:
- 100 µL of the fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted compounds.
- The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
- A positive control (no compound) and a negative control (no inoculum) are included in each assay.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., A549 lung carcinoma) are maintained in an appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- The test compounds (brominated and fluorinated salicylaldehydes) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.
- The medium from the seeded plates is replaced with the medium containing the test compounds. A vehicle control (DMSO without compound) is also included.
3. Incubation:
- The plates are incubated for a specified period, typically 24, 48, or 72 hours.
4. MTT Addition and Formazan Solubilization:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and IC50 Calculation:
- The absorbance is measured at a wavelength of 490 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate signaling pathways that can be influenced by aldehydes and are relevant to their biological activities.
Caption: Nrf2 signaling pathway activation by electrophilic stress.
Caption: IgE-mediated mast cell degranulation signaling pathway.
References
- 1. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 2. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Docking Analysis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Bromo-5-fluoro-2-hydroxybenzaldehyde Derivatives in Drug Design
This compound serves as a versatile scaffold in medicinal chemistry. The presence of electron-withdrawing bromine and fluorine atoms, a reactive aldehyde group, and a phenolic hydroxyl group makes it an attractive starting point for the synthesis of novel bioactive compounds. Derivatives, particularly Schiff bases and thiosemicarbazones, are of significant interest due to their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these small molecules to their protein targets, thereby aiding in the rational design of more potent and selective drugs.[4][5]
Synthesis of Derivatives
The synthesis of derivatives from this compound typically involves a condensation reaction between the aldehyde group and a primary amine to form a Schiff base (imine) or with a thiosemicarbazide to form a thiosemicarbazone.
General Synthetic Scheme:
-
Schiff Base Formation: Reaction of this compound with a substituted aniline or other primary amine in a suitable solvent like ethanol, often with catalytic amounts of acid.
-
Thiosemicarbazone Formation: Refluxing this compound with a substituted thiosemicarbazide in an alcoholic solvent.[6]
Comparative Docking Studies of Analogous Compounds
The following data is derived from molecular docking studies of structurally related bromo- and chloro-substituted hydroxybenzaldehyde derivatives against various protein targets. This provides an insightful, albeit indirect, comparison of their potential binding affinities.
Table 1: Comparative Docking Scores and Biological Activity of Structurally Similar Benzaldehyde Derivatives
| Compound Class | Derivative/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interactions & Remarks |
| Schiff Bases | (E)-3-((5-bromo-2-hydroxybenzylidene)amino)propanoic acid | PARP-1 (PDB: 3GEY) | -6.8 | The study suggests this Schiff base as a potential inhibitor for a breast cancer cell line target.[1][7] |
| Benzyloxybenzaldehydes | ABMM-15 | ALDH1A1 | -7.9 | Halogen bond formation with D122 and H-bond contact with N170 were observed, signifying improved activity.[8] |
| ABMM-16 | ALDH1A1 | -8.157 | This compound showed the highest docking score in its series, indicating strong binding affinity.[8] | |
| Chalcones | (3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | DHFR | -7.07 | This derivative of a related aldehyde showed good binding affinity with the target protein.[9] |
| DHSS | -7.05 | Moderate antibacterial and antifungal activity was observed for this compound.[9] | ||
| Benzimidazole Derivatives | Compound 3 (di-chloro substituted) | Acetylcholinesterase | Not specified, but potent | Exhibited excellent inhibitory potential, with IC50 values in the nanomolar range against acetylcholinesterase and butyrylcholinesterase.[5] |
Experimental Protocols
A solution of this compound (1 mmol) in ethanol (20 mL) is mixed with a solution of the corresponding primary amine (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.
The following protocol outlines a general workflow for molecular docking studies.
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized using a suitable force field.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using a chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligand structures are energy minimized.
-
-
Grid Generation:
-
The active site of the protein is identified, typically based on the binding site of a known inhibitor or through computational prediction.
-
A grid box is generated around the active site to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the grid box of the target protein.[4]
-
The program explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the docking score.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Visualizations
Caption: General workflow for a molecular docking study.
References
- 1. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Effects of Halogen Substituents in Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on the physicochemical properties of benzaldehyde. The position of the halogen on the aromatic ring significantly influences the molecule's reactivity and spectral characteristics. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying electronic relationships to aid in research and development.
Introduction to Electronic Effects of Halogen Substituents
Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect decreases with increasing atomic size (F > Cl > Br > I), while the resonance effect is generally weak for halogens. This interplay of effects modulates the electron density of the benzaldehyde ring and the carbonyl group, thereby influencing its spectroscopic properties and reactivity in chemical reactions.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for various halogenated benzaldehydes. These shifts provide insight into the electronic environment of the nuclei within the molecules. All data is presented relative to tetramethylsilane (TMS) at 0 ppm. It is important to note that solvent effects can cause slight variations in chemical shifts.
¹³C NMR Chemical Shift Data (δ in ppm)
| Substituent | Position | C=O | C1 | C2 | C3 | C4 | C5 | C6 |
| H | - | 192.3 | 136.4 | 129.6 | 129.6 | 134.4 | 129.6 | 129.6 |
| 4-Fluoro | para | 190.5 | 132.9 | 132.2 | 116.3 | 166.5 | 116.3 | 132.2 |
| 4-Chloro | para | 190.8 | 134.6 | 130.8 | 129.3 | 140.8 | 129.3 | 130.8 |
| 4-Bromo | para | 191.0 | 135.0 | 132.4 | 130.9 | 129.7 | 130.9 | 132.4 |
| 2-Fluoro | ortho | 188.4 | 124.6 | 163.7 | 117.4 | 136.5 | 129.4 | 127.8 |
| 2-Chloro | ortho | 189.7 | 135.0 | 137.8 | 127.2 | 132.3 | 130.5 | 129.2 |
| 2-Bromo | ortho | 191.9 | 135.4 | 127.1 | 127.9 | 133.4 | 133.9 | 129.8 |
| 3-Fluoro | meta | 190.8 | 138.4 | 115.3 | 163.0 | 121.5 | 130.7 | 126.0 |
| 3-Chloro | meta | 190.8 | 137.8 | 127.9 | 135.4 | 129.2 | 134.4 | 130.4 |
| 3-Bromo | meta | 190.5 | 137.8 | 128.2 | 123.2 | 132.1 | 137.1 | 130.5 |
Note: Data compiled from various sources and may have been recorded in different deuterated solvents, primarily CDCl₃ and DMSO-d₆.[1][2][3][4][5]
¹H NMR Chemical Shift Data (δ in ppm)
| Substituent | Position | CHO | H2 | H3 | H4 | H5 | H6 |
| H | - | 10.00 | 7.87 | 7.51 | 7.61 | 7.51 | 7.87 |
| 4-Fluoro | para | 9.98 | 7.92 | 7.22 | - | 7.22 | 7.92 |
| 4-Chloro | para | 9.98 | 7.82 | 7.51 | - | 7.51 | 7.82 |
| 4-Bromo | para | 9.96 | 7.73 | 7.66 | - | 7.66 | 7.73 |
| 2-Fluoro | ortho | 10.33 | - | 7.23 | 7.56 | 7.13 | 7.86 |
| 2-Chloro | ortho | 10.47 | - | 7.39 | 7.53 | 7.41 | 7.91 |
| 2-Bromo | ortho | 10.36 | - | 7.43 | 7.43 | 7.65 | 7.91 |
| 3-Fluoro | meta | 10.00 | 7.69 | - | 7.32 | 7.55 | 7.61 |
| 3-Chloro | meta | 9.94 | 7.81 | - | 7.45 | 7.56 | 7.73 |
| 3-Bromo | meta | 9.92 | 7.95 | - | 7.39 | 7.69 | 7.77 |
Note: Data compiled from various sources and may have been recorded in different deuterated solvents, primarily CDCl₃ and DMSO-d₆.[1][3][4][5][6][7]
Infrared (IR) Spectroscopy Data
The carbonyl (C=O) stretching frequency in the IR spectrum of benzaldehydes is sensitive to the electronic effects of substituents. Electron-withdrawing groups increase the C=O bond order and shift the stretching frequency to a higher wavenumber, while electron-donating groups have the opposite effect.
| Substituent | Position | C=O Stretch (cm⁻¹) |
| H | - | ~1703 |
| Halogens | para | ~1700 - 1710 |
| Halogens | meta | ~1705 - 1715 |
| Halogens | ortho | ~1695 - 1705 |
Note: These are approximate ranges, and the exact values can vary based on the physical state of the sample and the specific halogen.[8]
Hammett Constants
The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the electronic effect of a substituent on the reactivity of a molecule. The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects.
| Substituent | σ (meta) | σ (para) |
| F | 0.34 | 0.06 |
| Cl | 0.37 | 0.23 |
| Br | 0.39 | 0.23 |
| I | 0.35 | 0.18 |
Data sourced from established literature on Hammett constants.[9][10][11][12][13]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the halogenated benzaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14]
-
Instrument Setup : Place the NMR tube in the spectrometer. Perform locking and shimming procedures to ensure a homogeneous magnetic field.[14]
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans. For ¹³C NMR, a larger number of scans is typically required.[14]
-
Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[14]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : Place the sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands, particularly the C=O stretching frequency, and compare the positions with those of unsubstituted benzaldehyde.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare dilute solutions of the halogenated benzaldehydes in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol) of known concentrations.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) for each absorption band.
Visualizing Electronic Effects
The following diagram illustrates the relationship between the electronic properties of halogen substituents and their impact on the benzaldehyde molecule.
Caption: Influence of Halogen Substituents on Benzaldehyde.
This workflow illustrates how the inductive and resonance effects of a halogen substituent alter the electron density of the aromatic ring and the polarity of the carbonyl group, which in turn dictates the observed spectroscopic and reactivity properties.
Conclusion
The electronic effects of halogen substituents in benzaldehydes are a nuanced interplay of inductive and resonance effects. Spectroscopic techniques, particularly NMR, provide clear, quantitative data reflecting these electronic perturbations. While a comprehensive, directly comparative dataset for all properties across all halogenated isomers is not available in a single source, the compiled data and established principles allow for a robust understanding of the structure-property relationships. This guide serves as a foundational resource for researchers to interpret experimental data and predict the behavior of these important chemical entities in various applications, from materials science to drug design.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. web.viu.ca [web.viu.ca]
- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 11. hammett substituent constants: Topics by Science.gov [science.gov]
- 12. global.oup.com [global.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Benchmarking the antioxidant activity of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of phenolic compounds, such as hydroxybenzaldehyde derivatives, is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The substitution pattern on the aromatic ring, including the presence of electron-withdrawing or electron-donating groups, can significantly influence this activity.
This guide focuses on two key analogs for which antioxidant data is available: 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) and derivatives of 2-Bromo-5-hydroxybenzaldehyde .
Quantitative Antioxidant Data
The following table summarizes the available quantitative data on the antioxidant activity of these analogs. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with lower values indicating higher potency.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| Benzylic acid-derived bromophenol 1 | DPPH | ~4.4 (19.84 µM) | - | - | [1] |
| Benzylic acid-derived bromophenol 25 | DPPH | 3.65 ± 0.14 | BHA | 14.36 ± 0.44 | [1] |
| Benzylic acid-derived bromophenol 26 | DPPH | 3.82 ± 0.11 | BHT | 16.28 ± 0.52 | [1] |
| Benzylic acid-derived bromophenol 27 | DPPH | 4.15 ± 0.18 | α-Tocopherol | 18.24 ± 0.65 | [1] |
| Benzylic acid-derived bromophenol 28 | DPPH | 4.28 ± 0.15 | Trolox | 8.82 ± 0.28 | [1] |
| Reference Antioxidants | |||||
| Butylated Hydroxytoluene (BHT) | DPPH | 29.8 ± 1.2 | - | - | [2] |
| Ascorbic Acid | DPPH | 5.2 ± 0.3 | - | - | [2] |
| Trolox | DPPH | 8.5 ± 0.7 | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
Procedure:
-
Preparation of Reagents: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol. The test compounds are also dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control sample containing the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a UV-vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Procedure:
-
Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Reagents: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compounds are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time, typically 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathway and Experimental Workflow
Nrf2/HO-1 Signaling Pathway
Studies on 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) have shown that its antioxidant effects are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activated by 3-BDB.
Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
While the antioxidant activity of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde remains to be explicitly determined, the analysis of its structural analogs provides valuable insights. The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant capacity. Derivatives of bromo- and dihydroxy-substituted benzaldehydes have demonstrated significant free radical scavenging activity, in some cases comparable or superior to standard antioxidants. The Nrf2/HO-1 pathway appears to be a key mechanism underlying the cytoprotective effects of these compounds. Future research should focus on the direct evaluation of this compound and its derivatives using standardized antioxidant assays to fully elucidate their therapeutic potential.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][4]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Protective clothing, lab coat |
| Respiratory | Dust respirator when handling the solid form |
Data sourced from multiple safety data sheets.[2][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as hazardous waste.[5][6] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection:
-
Place all waste material, including any contaminated items (e.g., filter paper, gloves), into a clean, dry, and properly labeled, sealable container.[4]
-
The container must be clearly marked as "Hazardous Waste" and include the chemical name: "this compound".
2. Spill Management:
-
Minor Spills:
-
Major Spills:
3. Final Disposal:
-
Dispose of the sealed waste container through an authorized hazardous or special waste collection point.[4][5]
-
Alternatively, arrange for disposal at an approved waste disposal plant.[2][6][7][8]
-
Always act in accordance with local, state, and federal environmental regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-hydroxybenzaldehyde. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment to prevent exposure.[1] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.[4][5] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn to protect skin and clothing from contamination.[3][5] |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][6] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Use only in a well-ventilated area, such as a chemical fume hood.[6]
-
Prevent the formation of dust.[6]
-
Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[2][3]
-
Keep away from incompatible materials, such as strong oxidizing agents.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
| Minor Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Clean the spill area with soap and water.[2] |
| Major Spill | Evacuate the area and prevent entry. Notify your institution's environmental health and safety department immediately. |
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
The container should be kept closed and stored in a designated hazardous waste accumulation area.
-
Contact your institution's hazardous waste management service for pickup and disposal. Do not dispose of this chemical down the drain.[2][3]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
